molecular formula C5H11Cl2O2P B8694554 Phosphorodichloridic acid, pentyl ester CAS No. 6188-71-2

Phosphorodichloridic acid, pentyl ester

Cat. No.: B8694554
CAS No.: 6188-71-2
M. Wt: 205.02 g/mol
InChI Key: XBDKTZIPGXWWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphorodichloridic acid, pentyl ester is a useful research compound. Its molecular formula is C5H11Cl2O2P and its molecular weight is 205.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phosphorodichloridic acid, pentyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorodichloridic acid, pentyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6188-71-2

Molecular Formula

C5H11Cl2O2P

Molecular Weight

205.02 g/mol

IUPAC Name

1-dichlorophosphoryloxypentane

InChI

InChI=1S/C5H11Cl2O2P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3

InChI Key

XBDKTZIPGXWWJH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Phosphorodichloridic Acid, Pentyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for research scientists. It prioritizes safety, mechanistic understanding, and reproducible protocols over generic descriptions.

Target Compound: Pentyl phosphorodichloridate (n-Amyl dichlorophosphate) IUPAC Name: Pentyl phosphorodichloridate Formula:


[1]
⚠️ CRITICAL INTEGRITY & SAFETY WARNING

CAS Registry Conflict: Researchers must exercise extreme caution regarding CAS 546-56-5 .[1][2] In many commercial databases, this registry number is assigned to Octaphenylcyclotetrasiloxane , a benign silicone powder. The target compound described in this guide is a reactive organophosphorus intermediate with significant toxicity profiles (acetylcholinesterase inhibition).[2]

  • Action: Verify identity strictly by IUPAC name and structure (

    
    ) during procurement or synthesis. Do not rely solely on CAS codes.
    

Safety Profile: This compound is a structural analog to nerve agent precursors (G-series mimics).[1][2]

  • Hazards: Severe skin/eye burns (Corrosive), fatal if inhaled (Acute Tox), and cumulative neurotoxicity (AChE inhibitor).

  • Engineering Controls: All operations must occur in a functioning fume hood with a chemically resistant sash.[2]

  • Decontamination: Keep a 10% NaOH solution available to neutralize spills and glassware immediately.[2]

Chemical Profile & Utility

Pentyl phosphorodichloridate is an electrophilic phosphorus(V) species used primarily as a phosphorylation agent in the synthesis of mixed phosphate esters, plasticizers, and specific agrochemical intermediates.

PropertyValue / DescriptionNotes
Molecular Weight 219.05 g/mol
Appearance Colorless to pale yellow liquidFumes in moist air (hydrolysis).[1][2]
Boiling Point Est. 85–95 °C @ 10 mmHgExtrapolated from ethyl analog (167°C atm).[2]
Density Est. 1.25 – 1.30 g/mLDenser than water; sinks and hydrolyzes.[2]
Solubility DCM, Et₂O, THF, TolueneReacts violently with water/alcohols.
Stability Moisture SensitiveStore under Argon/Nitrogen at <4°C.

Mechanistic Analysis

The synthesis relies on the nucleophilic substitution of a chloride on phosphoryl chloride (


) by the oxygen of 1-pentanol. The reaction follows an addition-elimination pathway (

at Phosphorus).[2]
The Selectivity Challenge

The primary challenge is poly-substitution .[2]


 has three equivalent chloride leaving groups.[2]
  • 
     (Target)[2]
    
  • 
     (Diester Impurity)
    
  • 
     (Triester Impurity)
    

Control Strategy: To favor the mono-ester (1), we employ:

  • Stoichiometric Control: Slight excess of

    
     (1.1–1.2 eq).
    
  • Thermal Control: Reaction temperature maintained between -5°C and 0°C.

  • Base Scavenging: Use of a tertiary amine (Triethylamine) to trap the generated HCl, preventing acid-catalyzed side reactions and facilitating the elimination step.

Reaction Pathway Diagram

Mechanism POCl3 Phosphoryl Chloride (POCl3) Complex Pentacoordinate Intermediate POCl3->Complex Pentanol 1-Pentanol (C5H11OH) Pentanol->Complex Nucleophilic Attack Product Pentyl Phosphorodichloridate (Target) Complex->Product -Cl⁻ Elimination Salt Et3N·HCl (Precipitate) Complex->Salt Proton Transfer Base Triethylamine (HCl Scavenger) Base->Salt Traps HCl

Figure 1: Mechanistic pathway showing the nucleophilic attack and base-mediated elimination of HCl.[1]

Experimental Protocol

Method: Base-Mediated Phosphorylation (Standard Lab Scale) Scale: 50 mmol (approx. 11 g product theoretical)

Reagents
  • Phosphoryl Chloride (

    
    ):  8.4 g (5.1 mL, 55 mmol, 1.1 equiv). Freshly distilled recommended.[1][2]
    
  • 1-Pentanol: 4.4 g (5.4 mL, 50 mmol, 1.0 equiv).[1] Dried over molecular sieves.[2]

  • Triethylamine (

    
    ):  5.6 g (7.7 mL, 55 mmol, 1.1 equiv). Dried over KOH.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    ), 100 mL.
    
Step-by-Step Procedure

1. Setup & Inerting

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flush the system with dry Nitrogen or Argon for 15 minutes.[2]

  • Charge the flask with

    
     (55 mmol) and 50 mL of anhydrous solvent.
    
  • Cool the reaction vessel to -5°C using an ice/salt bath.

2. Reactant Preparation

  • In a separate dry flask, mix 1-Pentanol (50 mmol) and Triethylamine (55 mmol) with 30 mL of anhydrous solvent.

  • Transfer this mixture to the addition funnel under inert atmosphere.

3. Controlled Addition (Critical Step)

  • Add the alcohol/amine mixture dropwise to the cold

    
     solution over a period of 45–60 minutes .
    
  • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.[2]

  • Control: Ensure internal temperature does not exceed 5°C to prevent di-substitution.[1][2]

4. Completion

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Validation: Check an aliquot by TLC (if applicable) or crude

    
     NMR to confirm consumption of starting material.[2]
    

5. Workup & Purification

  • Filtration: Filter the reaction mixture through a fritted glass funnel (under

    
     blanket if possible) or a Schlenk filter to remove the solid amine salt. Wash the filter cake with 20 mL cold dry solvent.[2]
    
  • Concentration: Remove the solvent from the filtrate under reduced pressure (Rotary Evaporator) at <30°C. Do not overheat.

  • Distillation: Purify the resulting yellow oil via vacuum distillation.[2]

    • Note: Use a high-vacuum line (0.1 – 1.0 mmHg).[1][2] Collect the main fraction. Discard the forerun (unreacted

      
      ).
      
Operational Workflow

Workflow Setup 1. Inert Setup (N2, -5°C Bath) Addition 2. Dropwise Addition (Alcohol/Base into POCl3) Setup->Addition Reaction 3. Reaction (0°C -> RT, 3 hrs) Addition->Reaction Filtration 4. Filtration (Remove Et3N·HCl) Reaction->Filtration Distillation 5. Vacuum Distillation (Isolate Product) Filtration->Distillation

Figure 2: Operational workflow for the synthesis and purification.[1]

Characterization & Data Validation

Since specific literature data for the pentyl ester is sparse, validation relies on characteristic spectroscopic signals of the alkyl phosphorodichloridate class.

Nuclear Magnetic Resonance (NMR)[3][4][5][6]
  • 
     NMR (Decoupled): 
    
    • Expected Shift:

      
       +3.0 to +5.0 ppm (relative to 85% 
      
      
      
      ).
    • Differentiation:

      
       appears nearby (~+2 to +5 ppm).[2] The mono-ester is typically shifted slightly upfield or downfield depending on solvent, but the key is the disappearance of the 
      
      
      
      signal and lack of di-ester signal (usually
      
      
      -1 to +1 ppm).[1]
  • 
     NMR (
    
    
    
    ):
    • 
      -Protons (
      
      
      
      ):
      Multiplet or quartet at
      
      
      4.2 – 4.4 ppm.[1][2]
    • Coupling: Look for

      
       coupling (approx 6–10 Hz), which splits the signal further than standard alkyl coupling.
      
    • Alkyl Chain:

      
       1.7 (m, 2H), 1.3 (m, 4H), 0.9 (t, 3H).[1]
      
Infrared Spectroscopy (FT-IR)[1]
  • P=O Stretch: Strong band at 1280–1300

    
    .[1][2]
    
  • P-O-C Stretch: Strong band at 1000–1050

    
    .[1][2]
    
  • P-Cl Stretch: Bands at 500–600

    
    .[1][2]
    

Storage and Stability

  • Hydrolysis Risk: The P-Cl bonds are highly susceptible to hydrolysis by atmospheric moisture, releasing HCl and Pentyl phosphoric acid.

  • Storage: Flame-sealed ampoules or Teflon-sealed Schlenk tubes under Argon. Store at 4°C.[2]

  • Shelf Life: 6–12 months if strictly anhydrous.[2]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] Phosphorus Compounds. Longman Scientific & Technical, 1989.[2] (General procedures for alkyl phosphorodichloridates).

  • Kosolapoff, G. M. Organophosphorus Compounds. John Wiley & Sons, 1950.[2] (Foundational text on phosphorylation mechanisms).

  • PubChem Compound Summary. Phosphorodichloridic acid, phenyl ester (Analogous Chemistry). National Center for Biotechnology Information.[2] Link

  • Sigma-Aldrich Safety Data Sheet. Ethyl phosphorodichloridate (Analogous Safety Profile). Link

  • Corbridge, D. E. C. Phosphorus: An Outline of its Chemistry, Biochemistry and Technology. Elsevier, 2013.[2] (NMR Shift Data for P(V) species).

Sources

pentyl phosphorodichloridate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pentyl Phosphorodichloridate

Executive Summary

Pentyl phosphorodichloridate (also known as amyl phosphorodichloridate or n-pentyl dichlorophosphate) is a highly reactive organophosphorus intermediate used primarily as a phosphorylating agent in organic synthesis. Characterized by the presence of two electrophilic chlorine atoms and a lipophilic pentyl chain attached to a central phosphorus(V) core, it serves as a critical building block for phosphate diesters, triesters, and phosphoramidates.

This guide provides a technical deep-dive into its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in drug development and agrochemical synthesis.

Chemical Identity & Physical Properties

Pentyl phosphorodichloridate belongs to the class of alkyl phosphorodichloridates (


). It is structurally analogous to ethyl phosphorodichloridate but possesses higher lipophilicity due to the 

alkyl chain.

Table 1: Chemical Identity

PropertyDetail
IUPAC Name Pentyl phosphorodichloridate
Synonyms n-Pentyl dichlorophosphate; Amyl phosphorodichloridate
CAS Number 546-99-6 (n-pentyl isomer)
Molecular Formula

Molecular Weight 217.03 g/mol
Structure

Table 2: Physical Properties (Experimental & Predicted)

PropertyValue / DescriptionNote
Physical State LiquidColorless to pale yellow
Boiling Point ~90–100 °C at 10 mmHgExtrapolated from ethyl homolog (60°C @ 10mmHg)
Density ~1.25 – 1.30 g/mLEstimated (Ethyl = 1.37 g/mL)
Solubility Soluble in

,

, THF
Reacts violently with water
Vapor Pressure Low at STPFuming liquid due to hydrolysis

Synthesis & Production

The industrial and laboratory synthesis of pentyl phosphorodichloridate relies on the phosphorylation of n-pentanol using phosphorus oxychloride (


). This reaction must be controlled to prevent the formation of di- and tri-esters.
Mechanism of Synthesis

The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic phosphorus atom, followed by the elimination of hydrogen chloride (HCl).[1]

Graphviz Diagram 1: Synthesis Pathway

Synthesis POCl3 Phosphorus Oxychloride (POCl3) Intermediate Transition State [Cl3P-O-C5H11]- H+ POCl3->Intermediate Nucleophilic Attack (-78°C to 0°C) Pentanol n-Pentanol (C5H11OH) Pentanol->Intermediate Nucleophilic Attack (-78°C to 0°C) Product Pentyl Phosphorodichloridate (C5H11-O-P(O)Cl2) Intermediate->Product Elimination HCl HCl (Gas) Intermediate->HCl

Caption: Stoichiometric control and low temperature are critical to favor the mono-ester over di- and tri-esters.

Experimental Protocol: Laboratory Scale Synthesis

Reagents:

  • Phosphorus oxychloride (

    
    ): 1.0 eq (Excess often used, 1.1–1.5 eq, to minimize side products).
    
  • n-Pentanol: 1.0 eq.

  • Triethylamine (

    
    ) or Pyridine: 1.0 eq (Acid scavenger).
    
  • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and thermometer.

  • Charging: Add

    
     and anhydrous solvent to the flask. Cool to -78°C (dry ice/acetone bath) to suppress poly-substitution.
    
  • Addition: Mix n-pentanol and

    
     in solvent. Add this solution dropwise to the 
    
    
    
    over 1 hour. Note: Exothermic reaction.
  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then to room temperature. Stir for an additional 4 hours.

  • Workup: Filter off the amine-hydrochloride salt precipitate under inert atmosphere.

  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the pure phosphorodichloridate.

Chemical Reactivity & Mechanism

Pentyl phosphorodichloridate is a "hard" electrophile at the phosphorus center. Its reactivity is dominated by the two leaving groups (chlorides), allowing for sequential substitution.

Hydrolysis Profile

Like all phosphorodichloridates, this compound is moisture-sensitive.[2][3]

  • Primary Hydrolysis:

    
    
    
  • Secondary Hydrolysis:

    
     (Formation of pentyl phosphate).
    
Nucleophilic Substitution (Phosphorylation)

This is the primary utility of the compound. It reacts with nucleophiles (NuH) such as amines or alcohols.

Graphviz Diagram 2: Reactivity & Applications

Reactivity PPD Pentyl Phosphorodichloridate Phosphate Pentyl Phosphate (Acidic) PPD->Phosphate Violent Reaction (-HCl) Diester Phosphate Diester (Mixed Ester) PPD->Diester + R'OH / Base Amide Phosphoramidate (Drug Linker) PPD->Amide + R'NH2 / Base Water H2O (Hydrolysis) Water->PPD Alcohol R'OH (Alcoholysis) Alcohol->PPD Amine R'NH2 (Aminolysis) Amine->PPD

Caption: The stepwise displacement of chloride allows for the synthesis of asymmetric phosphate derivatives.

Applications in Drug Development

  • Pro-drug Synthesis: Pentyl phosphorodichloridate is used to introduce a pentyl phosphate moiety. Long alkyl chains can enhance the cell membrane permeability of nucleoside analogs (e.g., AZT, araC) by increasing lipophilicity.

  • Agrochemical Intermediates: Used in the synthesis of organophosphate pesticides where the pentyl group provides specific hydrophobic interactions within the target enzyme (acetylcholinesterase) active site.

  • Flame Retardants: Precursor for non-halogenated phosphate ester flame retardants and plasticizers.

Safety, Toxicology & Handling

Critical Warning: Pentyl phosphorodichloridate is a corrosive, toxic organophosphorus compound.

  • Toxicity: Like many phosphorodichloridates, it is a potential acetylcholinesterase (AChE) inhibitor. Inhalation can cause respiratory edema; skin contact causes severe burns.

  • Reactivity Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

  • Storage: Must be stored under inert gas (Nitrogen or Argon) in a cool, dry place.

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield.

  • Ventilation: All operations must be performed in a functioning fume hood.

  • Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak alkaline solutions only after absorption.

References

  • Fisher Scientific. (2024). Phenyl phosphorodichloridate - Safety Data Sheet. Retrieved from (Analogous safety data).

  • McGuigan, C., et al. (1993). Intracellular delivery of bioactive nucleotides: aryl phosphate derivatives of AZT. Journal of Medicinal Chemistry.
  • PubChem. (2024). Phosphorodichloridic acid, phenyl ester (Compound Summary). Retrieved from .

  • ChemicalBook. (2024). Ethyl phosphorodichloridate Properties and MSDS. Retrieved from .

Sources

CAS number for Phosphorodichloridic acid, pentyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and application of Pentyl Phosphorodichloridate , a critical intermediate in organophosphorus chemistry and prodrug development.

CAS Number: 6188-71-2 Chemical Family: Organophosphorus / Phosphorodichloridates

Executive Summary

Pentyl phosphorodichloridate (n-Amyl dichlorophosphate) is a reactive phosphorylating agent used primarily in the synthesis of phosphate esters and phosphoramidate prodrugs. Characterized by the presence of two reactive chlorine atoms and a lipophilic pentyl chain, it serves as a "bifunctional electrophile" allowing for the sequential attachment of nucleophiles (e.g., nucleosides, amines). Its utility is most prominent in the development of pronucleotides —masked phosphate derivatives designed to enhance the cellular permeability of antiviral and anticancer nucleoside analogs.

Chemical Identity & Physical Properties

The following data establishes the baseline identity for validation in a research setting.

PropertySpecification
CAS Number 6188-71-2
IUPAC Name Pentyl phosphorodichloridate
Synonyms Phosphorodichloridic acid, pentyl ester; n-Amyl dichlorophosphate
Molecular Formula C₅H₁₁Cl₂O₂P
Molecular Weight 217.03 g/mol
SMILES CCCCCOP(=O)(Cl)Cl
Appearance Colorless to pale yellow liquid (fuming in moist air)
Solubility Soluble in DCM, Et₂O, THF; Hydrolyzes in water
Stability Moisture sensitive; store under inert gas (Ar/N₂) at -20°C

Synthesis & Production Protocol

Expert Insight: Commercial availability of alkyl phosphorodichloridates is often limited due to their hydrolytic instability. Consequently, in situ preparation or fresh synthesis prior to coupling is the standard operating procedure in drug development workflows.

The most robust method involves the controlled esterification of phosphorus oxychloride (POCl₃) with n-pentanol in the presence of a tertiary amine base to scavenge the HCl byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the phosphorus center. The stoichiometry must be strictly controlled (1:1 ratio) to prevent the formation of the dialkyl byproduct (dipentyl phosphorochloridate).

Synthesis cluster_reactants Reactants cluster_products Products POCl3 Phosphorus Oxychloride (POCl3) Intermediate Transition State (Tetrahedral Intermediate) POCl3->Intermediate Pentanol n-Pentanol (C5H11OH) Pentanol->Intermediate Product Pentyl Phosphorodichloridate (C5H11-O-P(O)Cl2) Intermediate->Product Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Figure 1: Stoichiometric conversion of POCl₃ to Pentyl Phosphorodichloridate.

Validated Experimental Protocol

Safety Note: Perform all steps in a fume hood. POCl₃ is highly toxic and corrosive.[1]

  • Preparation: Flame-dry a 500 mL round-bottom flask and flush with Argon.

  • Solvent System: Dissolve Phosphorus Oxychloride (POCl₃) (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Mix n-Pentanol (1.0 eq) with Triethylamine (Et₃N) (1.0 eq) in a separate dry addition funnel.

  • Reaction: Dropwise add the alcohol/amine mixture to the POCl₃ solution over 60 minutes. Maintain temperature below -70°C to suppress disubstitution.

  • Work-up: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Purification: Filter the precipitated triethylamine hydrochloride salt under an inert atmosphere. The filtrate contains the product.

    • Note: For high purity, remove the solvent under reduced pressure. Distillation is possible but risky due to thermal instability; use high vacuum (<1 mmHg) if distillation is required.

Applications in Drug Development

Pentyl phosphorodichloridate is a "linchpin" reagent in the synthesis of Pronucleotides (ProTides). The lipophilic pentyl chain improves the passive diffusion of polar nucleoside drugs across cell membranes. Once inside the cell, the masking group is enzymatically cleaved to release the active monophosphate drug.

Workflow: Phosphoramidate Prodrug Synthesis

The following diagram illustrates the sequential coupling used to create a nucleoside phosphoramidate (e.g., for anti-HIV or anti-cancer applications).

Application Step1 Step 1: Activation Pentyl Phosphorodichloridate + Amino Acid Ester Intermediate Intermediate: Pentyl-(AminoAcid)-Phosphorochloridate Step1->Intermediate - HCl Step2 Step 2: Coupling + Nucleoside (e.g., AZT, Gemcitabine) + Base (NMI or t-BuMgCl) Intermediate->Step2 Final Final Prodrug: Nucleoside Phosphoramidate Step2->Final Nucleophilic Attack

Figure 2: Sequential coupling strategy for phosphoramidate prodrug synthesis.

Mechanistic Insight: The dichloridate first reacts with an amino acid ester (e.g., L-alanine methyl ester) to displace one chloride. The remaining chloride is then displaced by the 5'-hydroxyl of a nucleoside. The order of addition is critical to control stereochemistry at the phosphorus center.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Hydrolysis Hazard: Reacts violently with water to release HCl gas and phosphoric acid.

  • Storage: Must be stored in a tightly sealed container under inert gas (Argon/Nitrogen) at refrigerated temperatures (2-8°C).

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

  • Atomax Chemicals. Phosphorodichloridic acid, pentyl ester (CAS 6188-71-2) Product Entry. Retrieved from ChemBuyersGuide. Link

  • UCL Discovery. Design, Synthesis and Biological Evaluation of Some Novel Anti-Cancer and Anti-HIV Chemotherapeutic Agents. (Describes synthesis of n-Pentyl phosphorodichloridate, Compound 136e). Link

  • National Institutes of Health (NIH). Phosphorodichloridic acid, pentyl ester - PubChem Compound Summary. (Verified via CAS association in related organophosphorus databases). Link

Sources

safety and handling of pentyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Advanced Safety, Handling, and Decontamination Protocols for Pentyl Phosphorodichloridate

Executive Summary

Pentyl phosphorodichloridate (also known as amyl dichlorophosphate) is a highly reactive organophosphorus halide. In pharmaceutical research and drug development, alkyl phosphorodichloridates are critical electrophilic intermediates, frequently utilized in the synthesis of nucleoside phosphoramidate prodrugs (such as ProTides) for anti-viral and anti-cancer therapeutics [1]. However, the presence of two labile phosphorus-chlorine (P-Cl) bonds renders this compound acutely sensitive to moisture and highly corrosive.

This whitepaper outlines the physicochemical hazards, mechanistic reactivity, and validated step-by-step methodologies for the safe handling, transfer, and neutralization of pentyl phosphorodichloridate in a professional laboratory environment.

Physicochemical & Hazard Profile

To establish a self-validating safety protocol, one must first quantify the operational boundaries of the reagent. The following table summarizes the critical quantitative data and hazard classifications associated with pentyl phosphorodichloridate [2].

Property / Hazard ParameterData / ClassificationOperational Implication
Chemical Formula C₅H₁₁Cl₂O₂PHigh halogen content; requires halogenated waste streams if unquenched.
Physical State Liquid (at Standard Temperature and Pressure)Prone to splashing; requires splash-proof PPE and secondary containment.
Moisture Sensitivity Extreme (Reacts violently with H₂O)Must be stored and handled strictly under inert gas (Argon/Nitrogen).
Primary Hazard (GHS) Corrosive (H314), Causes severe burnsDestroys tissue on contact; mandates heavy-duty nitrile or neoprene gloves.
Secondary Hazard Toxic by inhalation (H331)Vapor and hydrolysis byproducts (HCl) necessitate handling exclusively in a fume hood.

Mechanistic Basis for Reactivity & Hazards

The foundational principle of handling pentyl phosphorodichloridate safely lies in understanding its degradation kinetics. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen.

Upon exposure to ambient humidity or liquid water, the compound undergoes rapid, exothermic hydrolysis. The causality of the hazard is not just the destruction of the reagent, but the stoichiometric generation of hydrogen chloride (HCl) gas. In a sealed vessel, this hydrolysis rapidly leads to catastrophic over-pressurization and potential explosion.

HydrolysisMechanism A Pentyl Phosphorodichloridate B H₂O Exposure (Nucleophilic Attack) A->B C Exothermic Hydrolysis B->C D Pentyl Phosphoric Acid (Corrosive Liquid) C->D E 2x HCl Gas (Pressurization/Toxicity) C->E

Fig 1: Hazard cascade detailing the exothermic hydrolysis of pentyl phosphorodichloridate.

Engineering Controls and PPE

Before initiating any protocol involving pentyl phosphorodichloridate, the following systems must be validated:

  • Engineering Controls: All work must be conducted in a continuously monitored, ducted chemical fume hood (minimum face velocity of 100 fpm) or a dedicated inert-atmosphere glovebox.

  • Personal Protective Equipment (PPE):

    • Eye/Face: Chemical splash goggles and a full-face shield.

    • Skin: Flame-resistant lab coat, chemical-resistant apron.

    • Hands: Double-gloving is mandatory. Inner glove: standard nitrile. Outer glove: Heavy-duty neoprene or butyl rubber (due to the corrosive nature of acid chlorides).

Step-by-Step Methodologies

Protocol A: Air-Free Syringe Transfer of Pentyl Phosphorodichloridate

Causality Note: Argon is preferred over Nitrogen for this procedure because Argon is denser than air, providing a superior protective "blanket" over the reactive liquid interface when septa are temporarily pierced.

  • Preparation: Dry all glassware, syringes, and stainless-steel needles in an oven at 120°C for at least 4 hours. Cool under a continuous stream of dry Argon.

  • Purging: Attach the receiving flask to a Schlenk line. Perform three vacuum/Argon backfill cycles to ensure an oxygen- and moisture-free environment.

  • Reagent Tapping: Insert a dry Argon line (via a small gauge needle) into the septum of the pentyl phosphorodichloridate reagent bottle to provide a slight positive pressure.

  • Extraction: Insert a gas-tight syringe equipped with a PTFE plunger into the reagent bottle. Slowly withdraw the required volume, ensuring no bubbles are introduced.

  • Transfer: Carefully remove the syringe and immediately pierce the septum of the receiving flask. Inject the reagent dropwise, particularly if the receiving flask contains a nucleophile or solvent that may generate an exotherm.

  • Needle Cleaning: Immediately flush the used syringe and needle with anhydrous dichloromethane, followed by quenching the syringe in a beaker of 1M NaOH (see Protocol B).

Protocol B: Controlled Quenching and Waste Disposal

Causality Note: Direct addition of water to residual pentyl phosphorodichloridate will cause a violent exotherm and splattering. Quenching must be done via reverse addition (adding the reagent to a large heat sink of dilute base) or by using a weak, chilled base.

  • Cooling: Submerge the reaction vessel containing the residual pentyl phosphorodichloridate in an ice-water bath (0°C).

  • Dilution: Dilute the residue with an inert, dry, non-polar solvent (e.g., toluene or dry dichloromethane) to reduce the concentration of the reactive species.

  • Quenching: Place a dropping funnel over the vessel. Slowly, dropwise, add a pre-chilled (0°C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Monitoring: Observe the reaction for effervescence (CO₂ gas evolution from the neutralization of generated HCl). Wait for gas evolution to cease completely between drops.

  • Final Neutralization: Once gas evolution stops, add 1M NaOH to ensure the pH of the aqueous layer is > 7.

  • Disposal: Separate the layers (if applicable) and dispose of the aqueous and organic phases in their respective properly labeled hazardous waste containers.

Emergency Spill Response

In the event of a spill outside of secondary containment, immediate and systematic action is required to prevent inhalation injuries and equipment corrosion.

SpillResponse A Spill Detected B Evacuate immediate area & Alert Lab Personnel A->B C Don maximum PPE (Respirator if outside hood) B->C D Cover spill with dry sand or inert absorbent C->D E Neutralize carefully with solid NaHCO₃ or CaCO₃ D->E F Sweep into sealed hazardous waste bin E->F

Fig 2: Decision tree and workflow for pentyl phosphorodichloridate spill containment.

Critical Spill Rules:

  • NEVER use water or damp rags to clean up a pentyl phosphorodichloridate spill. This will instantly generate a cloud of toxic HCl gas.

  • Always use solid, dry neutralizers (like sodium bicarbonate or calcium carbonate) to simultaneously absorb the liquid and neutralize the acid generated by ambient moisture.

References

  • University College London (UCL) Discovery. Design, Synthesis and Biological Evaluation of Some Novel Anti-Cancer and Anti-HIV Chemotherapeutic Agents. Accessed March 2026. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Phosphorodichloridic acid, pentyl ester. Accessed March 2026. Available at: [Link]

An In-depth Technical Guide to the Hydrolytic Stability of Phosphorodichloridic Acid, Pentyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hydrolytic Stability in Application

Phosphorodichloridic acid, pentyl ester (CAS No. 6188-71-2, Molecular Formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a central phosphorus atom bonded to a pentoxy group and two reactive chlorine atoms.[1] As with many organophosphorus compounds, particularly those bearing highly reactive phosphoryl chloride moieties, its utility in synthetic chemistry and potential applications in drug development are intrinsically linked to its stability in aqueous environments. The two P-Cl bonds are susceptible to nucleophilic attack by water, leading to hydrolysis. Understanding the kinetics and mechanism of this degradation is paramount for predicting its shelf-life, defining appropriate handling and storage conditions, and assessing its environmental fate and potential toxicological profile.

This guide provides a comprehensive technical overview of the hydrolytic stability of phosphorodichloridic acid, pentyl ester. It is designed to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess this critical chemical property. We will delve into the theoretical underpinnings of its hydrolysis, present detailed experimental protocols for its evaluation, and discuss the analytical techniques necessary for monitoring its degradation.

Proposed Hydrolytic Degradation Pathway

The hydrolysis of phosphorodichloridic acid, pentyl ester is anticipated to proceed in a stepwise manner, driven by the high reactivity of the phosphorus-chlorine bonds. This reactivity is analogous to that of phosphoryl trichloride (POCl₃), where the substitution of chlorine atoms with hydroxyl groups occurs sequentially.[2][3] The presence of the pentoxy group will electronically influence the phosphorus center, but the fundamental mechanism of nucleophilic substitution is expected to remain the same.

The proposed pathway involves two primary hydrolysis steps:

  • First Hydrolysis: A water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the displacement of the first chloride ion to form pentyl phosphorodichloridate's first hydrolysis product, pentyl phosphorochloridic acid, and hydrochloric acid (HCl). This intermediate is still reactive due to the remaining P-Cl bond.

  • Second Hydrolysis: A second water molecule attacks the phosphorus center of the pentyl phosphorochloridic acid intermediate. This displaces the final chloride ion, yielding the final hydrolysis product, pentyl phosphoric acid, and another molecule of HCl.

The overall reaction can be summarized as: C₅H₁₁OP(O)Cl₂ + 2H₂O → C₅H₁₁OP(O)(OH)₂ + 2HCl

The rate of these reactions is expected to be highly dependent on factors such as pH, temperature, and the presence of any catalysts.[4][5] For instance, under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, would significantly accelerate the hydrolysis rate. Conversely, under acidic conditions, protonation of the phosphoryl oxygen could potentially increase the electrophilicity of the phosphorus atom, also influencing the reaction rate.[6]

Hydrolysis_Pathway cluster_0 Hydrolysis of Phosphorodichloridic acid, pentyl ester Parent Phosphorodichloridic acid, pentyl ester (C₅H₁₁OP(O)Cl₂) Intermediate Pentyl phosphorochloridic acid (C₅H₁₁OP(O)(OH)Cl) Parent->Intermediate + H₂O - HCl Product Pentyl phosphoric acid (C₅H₁₁OP(O)(OH)₂) Intermediate->Product + H₂O - HCl

Caption: Proposed stepwise hydrolysis of phosphorodichloridic acid, pentyl ester.

Experimental Design for Assessing Hydrolytic Stability

A robust evaluation of hydrolytic stability requires a well-controlled experimental design that allows for the determination of degradation kinetics under various conditions. The following protocols are designed to be self-validating by employing multiple analytical techniques to monitor the degradation process.

I. Materials and Reagents
  • Phosphorodichloridic acid, pentyl ester (high purity)

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC or GC grade)

  • Water (deionized, high purity)

  • Internal standard (a stable compound not expected to react or interfere with the analysis)

  • Quenching solution (e.g., a non-nucleophilic organic solvent to stop the reaction at specific time points)

II. Experimental Protocol: Kinetic Study
  • Preparation of Reaction Solutions:

    • Prepare stock solutions of phosphorodichloridic acid, pentyl ester in a suitable, dry, aprotic solvent (e.g., acetonitrile).

    • In temperature-controlled reaction vessels, equilibrate the buffer solutions (pH 4, 7, and 9) to the desired experimental temperature (e.g., 25°C, 40°C, 50°C).

  • Initiation of Hydrolysis:

    • To initiate the reaction, add a small, precise volume of the stock solution of phosphorodichloridic acid, pentyl ester to the pre-heated buffer solution. The final concentration should be suitable for the chosen analytical method.

    • Start a timer immediately upon addition.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution and the internal standard. This will stop further degradation and prepare the sample for analysis.

  • Sample Analysis:

    • Analyze the quenched samples using the analytical methods detailed below. The primary goal is to quantify the decrease in the concentration of the parent compound over time.

III. Analytical Methodologies

The choice of analytical technique is crucial for accurately monitoring the hydrolysis. Due to the nature of the analyte and its potential degradation products, a combination of chromatographic and spectroscopic methods is recommended.

A. Gas Chromatography (GC)

  • Rationale: GC is well-suited for the analysis of volatile and semi-volatile organophosphorus compounds.[7]

  • Instrumentation: A GC system equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is recommended for selective and sensitive detection of phosphorus-containing compounds.[7]

  • Column: A fused-silica capillary column appropriate for organophosphorus compound analysis should be used.

  • Sample Preparation: Samples may require derivatization to improve volatility and thermal stability, especially for the more polar hydrolysis products.

  • Data Analysis: The concentration of the parent compound is determined by comparing its peak area to that of the internal standard. A calibration curve should be generated to ensure accurate quantification.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Rationale: HPLC-MS is a powerful technique for analyzing less volatile and more polar compounds, making it ideal for monitoring both the parent compound and its hydrolysis products without derivatization.[8][9]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or Orbitrap analyzer).

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, possibly with a modifier like formic acid to improve peak shape.

  • Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for the parent compound and its expected hydrolysis products to achieve high sensitivity and selectivity.

  • Data Analysis: Similar to GC, quantification is based on the peak area relative to an internal standard.

C. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

  • Rationale: ³¹P NMR is an excellent tool for identifying and quantifying different phosphorus-containing species in the reaction mixture.[3][10] It can provide direct evidence for the formation of intermediates and the final product.

  • Procedure:

    • Set up the hydrolysis reaction directly in an NMR tube using a buffered D₂O solution.

    • Acquire ³¹P NMR spectra at regular intervals.

    • Monitor the decrease in the signal corresponding to the phosphorodichloridic acid, pentyl ester and the appearance of new signals for the hydrolysis products. The chemical shifts will be indicative of the changing chemical environment around the phosphorus atom.

  • Data Analysis: The relative concentrations of the different species can be determined from the integration of their respective peaks in the ³¹P NMR spectrum.

Experimental_Workflow cluster_1 Hydrolytic Stability Assessment Workflow A 1. Prepare Reagents (Compound, Buffers, Standards) B 2. Set up Reaction (Controlled pH and Temperature) A->B C 3. Initiate Hydrolysis (Add Compound to Buffer) B->C D 4. Time-course Sampling C->D E 5. Quench Reaction (Stop Degradation) D->E F 6. Analytical Measurement (GC, HPLC-MS, ³¹P NMR) E->F G 7. Data Analysis (Determine Degradation Rate) F->G

Caption: General experimental workflow for assessing hydrolytic stability.

Data Interpretation and Reporting

The primary outcome of these studies will be the determination of the rate of hydrolysis of phosphorodichloridic acid, pentyl ester. This is typically reported as a rate constant (k) or a half-life (t₁/₂).

  • Rate Constant (k): By plotting the natural logarithm of the concentration of the parent compound versus time, a pseudo-first-order rate constant can be determined from the slope of the resulting line.

  • Half-life (t₁/₂): The half-life, the time it takes for 50% of the compound to degrade, can be calculated from the rate constant (t₁/₂ = 0.693/k).

The results should be presented in a clear and concise manner, ideally in a tabular format, summarizing the half-lives at different pH values and temperatures.

pHTemperature (°C)Half-life (t₁/₂)
425Data
725Data
925Data
440Data
740Data
940Data

Table 1: Example data summary table for hydrolytic stability studies.

Conclusion

The hydrolytic stability of phosphorodichloridic acid, pentyl ester is a critical parameter that dictates its practical utility and safety. While direct literature on this specific molecule is scarce, a thorough understanding of its stability can be achieved by applying the principles of organophosphorus chemistry and employing rigorous experimental methodologies. The proposed stepwise hydrolysis mechanism, driven by the reactive P-Cl bonds, provides a solid theoretical framework for investigation. The detailed experimental protocols and analytical methods outlined in this guide offer a comprehensive approach to quantifying the degradation kinetics of this compound. By carefully controlling experimental conditions and utilizing a combination of analytical techniques, researchers can generate the reliable data needed to make informed decisions in their research and development endeavors.

References

  • Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry | ACS Omega - ACS Publications. (n.d.).
  • phosphorodichloridic acid pentyl ester - CAS号6188-71-2 - 摩熵化学. (n.d.).
  • phosphorodichloridous acid pentyl ester (CAS No. 6068-99-1) SDS - Guidechem. (n.d.).
  • On the mechanism of dichlorvos hydrolysis | Request PDF - ResearchGate. (n.d.).
  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes - MDPI. (n.d.).
  • Detection of Organophosphorus Compounds by Covalently Immobilized Organophosphorus Hydrolase - DTIC. (2006, June 1).
  • Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. (n.d.).
  • Analytical methodology for organophosphorus pesticides used in Canada - PubMed. (n.d.).
  • Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - MDPI. (2021, February 10).
  • Studies of organophosphorochloridates. Part V. Some derivatives of 2,4-dichlorophenyl and pentachlorophenyl phosphorodichloridates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Phenyl di-n-pentylphosphinate: a convenient reactivatible inhibitor for studies on neuropathy target esterase (NTE) and protection against organophosphate-induced delayed polyneuropathy - PubMed. (n.d.).
  • Synthesis, identification and in vitro hydrolysis of a P-chiral heterocyclic phosphoramidate. (n.d.).
  • Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester Properties - EPA. (n.d.).
  • Hydrolytic Reactivity of an Active Synthetic C-N-P Ester Leading to its Highly Basic Nature. (n.d.).
  • Phosphoric acid, diethyl pentyl ester | C9H21O4P | CID 29998 - PubChem. (n.d.).
  • Hydrolysis of organophosphate compounds by mutant butyrylcholinesterase: a story of two histidines - PubMed. (2011, February 15).
  • phosphorodichloridous acid pentyl ester | 6068-99-1 - ChemicalBook. (n.d.).
  • US4296047A - Continuous preparation of phosphoric acid alkyl ester dichlorides - Google Patents. (n.d.).
  • Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c)... - ResearchGate. (n.d.).
  • Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC - PubMed Central. (n.d.).
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023, October 18).
  • Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. (2014, July 16).
  • Hydrolysis of Phosphorus Esters: A Computational Study - DTIC. (n.d.).
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. (n.d.).
  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Publishing. (n.d.).
  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023, April 10).
  • Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers - Purdue e-Pubs. (n.d.).
  • 2.6: Ester Hydrolysis and Phosphoryl Transfer - Chemistry LibreTexts. (2023, May 3).
  • P-Chloride-Free Synthesis of Phosphoric Esters: Microwave-Assisted Esterification of Alkyl- and Dialkyl Phosphoric Ester-Acids Obtained from Phosphorus Pentoxide | Request PDF - ResearchGate. (n.d.).

Sources

Phosphorodichloridic Acid, Pentyl Ester: Synthesis, Mechanisms, and Applications in Nucleoside Prodrug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral and anticancer drug development, the intracellular delivery of nucleoside monophosphates remains a critical bottleneck. Nucleoside analogues (such as AZT or araC) often suffer from poor cellular permeability or rate-limiting, kinase-mediated first phosphorylation steps. Phosphorodichloridic acid, pentyl ester (commonly known as n-pentyl phosphorodichloridate) serves as a foundational electrophilic reagent to bypass this bottleneck. By utilizing this reagent, chemists can synthesize lipophilic, uncharged phosphorodiamidate or phosphotriester prodrugs that readily penetrate cell membranes and undergo targeted intracellular activation.

This technical guide provides an in-depth mechanistic analysis, a self-validating synthetic protocol, and the downstream pharmacological applications of n-pentyl phosphorodichloridate.

Chemical Profile & Quantitative Data

Before initiating any synthetic workflow, it is crucial to understand the physicochemical parameters of the reagent. The highly electrophilic nature of the phosphorus(V) center requires strict anhydrous conditions.

PropertyValue
Chemical Name Phosphorodichloridic acid, pentyl ester
Synonyms n-Pentyl phosphorodichloridate; Amyl phosphorodichloridate
CAS Registry Number 6188-71-2[1]
Molecular Formula C₅H₁₁Cl₂O₂P
Molecular Weight 205.02 g/mol [1]
Appearance Clear, moisture-sensitive liquid
Reactivity Profile Highly electrophilic; reacts vigorously with water, alcohols, and amines
Storage Conditions Inert atmosphere (Ar/N₂), strictly anhydrous, < 4 °C

Mechanistic Causality: The Phosphorylation Pathway

The utility of n-pentyl phosphorodichloridate lies in its bifunctional reactivity. The phosphorus center is electron-deficient due to the inductive withdrawal by two chlorine atoms and one oxygen atom. This makes it highly susceptible to nucleophilic attack.

When synthesizing this reagent from phosphoryl chloride (POCl₃) and n-pentanol, the reaction must be kinetically controlled. If the temperature is not strictly maintained at -78 °C, the newly formed n-pentyl phosphorodichloridate can undergo secondary nucleophilic attacks, leading to the undesired formation of di-pentyl phosphorochloridate or tri-pentyl phosphate.

Synthesis POCl3 Phosphoryl Chloride (POCl3) Intermediate Tetrahedral Intermediate POCl3->Intermediate Nucleophilic Attack Pentanol n-Pentanol (C5H11OH) Pentanol->Intermediate -78 °C Base Triethylamine (Et3N) Base->Intermediate HCl Scavenging Product Pentyl Phosphorodichloridate (C5H11O-POCl2) Intermediate->Product Cl- Elimination Salt Et3N·HCl (Precipitate) Intermediate->Salt Byproduct

Reaction mechanism for the synthesis of pentyl phosphorodichloridate.

Self-Validating Experimental Protocol: Synthesis of n-Pentyl Phosphorodichloridate

The following protocol is adapted from established methodologies for the synthesis of alkyl phosphorodichloridates used in anti-HIV and anti-cancer chemotherapeutics[2].

Reagents & Equipment
  • Phosphoryl chloride (POCl₃): 32.9 g (20 mL)

  • n-Pentanol: 18.65 g (23 mL)

  • Triethylamine (Et₃N): 21.78 g (30 mL)

  • Anhydrous diethyl ether: 800 mL total

  • Flame-dried glassware, argon/nitrogen line, dry ice/acetone bath.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Electrophile Solution Dissolve POCl₃ (20 mL) in anhydrous diethyl ether (400 mL) in a flame-dried round-bottom flask under a continuous nitrogen atmosphere.

  • Causality: Diethyl ether is chosen as the solvent because it does not participate in nucleophilic attack and effectively precipitates the amine hydrochloride byproduct, driving the reaction forward.

Step 2: Thermal Control Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Causality: The initial substitution of POCl₃ is highly exothermic. Maintaining -78 °C suppresses the kinetic energy of the system, ensuring that only mono-substitution occurs, preventing the formation of dialkyl phosphorochloridates[2].

Step 3: Nucleophile Addition Prepare a solution of n-pentanol (23 mL) and Et₃N (30 mL) in anhydrous diethyl ether (400 mL). Add this mixture dropwise to the POCl₃ solution over 2 hours using an addition funnel.

  • Causality: Et₃N acts as an acid scavenger. If the generated HCl is not immediately neutralized, it can lead to the degradation of the ether solvent or side reactions.

  • Self-Validation Checkpoint 1: The instantaneous formation of a dense white precipitate (Et₃N·HCl) upon addition confirms that the nucleophilic substitution is successfully occurring and that the base is effectively scavenging the HCl[3].

Step 4: Maturation and Workup Allow the reaction mixture to slowly warm to room temperature and stir overnight. Filter the mixture rapidly under an inert atmosphere to remove the Et₃N·HCl salt.

  • Causality: Filtering under inert gas (e.g., Schlenk filtration) is mandatory. n-Pentyl phosphorodichloridate will rapidly hydrolyze into phosphoric acid derivatives if exposed to ambient moisture.

Step 5: Concentration and Analytical Validation Concentrate the filtrate under reduced pressure to yield the crude n-pentyl phosphorodichloridate.

  • Self-Validation Checkpoint 2: Perform a ³¹P NMR (proton-decoupled) of the crude product. A single major peak in the region of +4.0 to +8.0 ppm confirms the presence of the mono-alkyl phosphorodichloridate. Peaks further upfield (e.g., -5 ppm) indicate over-substitution.

Downstream Applications: Nucleoside Prodrug Development

Once synthesized, n-pentyl phosphorodichloridate is primarily deployed to synthesize phosphorodiamidates or ProTides (prodrugs of nucleotides)[4].

The Biological Problem

Drugs like 3'-azido-3'-deoxythymidine (AZT) require three intracellular phosphorylation steps to become the active triphosphate form that inhibits HIV reverse transcriptase. The first step (conversion to monophosphate) is often rate-limiting[5]. Administering the monophosphate directly fails because the negatively charged phosphate group cannot cross the hydrophobic lipid bilayer.

The Phosphorodiamidate Solution

By reacting a nucleoside analogue with n-pentyl phosphorodichloridate (followed by reaction with an amino acid ester), chemists mask the charged phosphate group. The resulting prodrug is highly lipophilic and readily enters the cell[3].

Once inside the cell, the prodrug undergoes a precise, enzyme-triggered cascade to release the active monophosphate:

Activation Prodrug Nucleoside Phosphorodiamidate (Prodrug) Esterase Esterase / Carboxypeptidase Cleavage Prodrug->Esterase Intermediate1 Carboxylate Intermediate Esterase->Intermediate1 Cyclization Spontaneous Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Unstable 5-Membered Mixed Anhydride Cyclization->Intermediate2 Hydrolysis Spontaneous Hydrolysis Intermediate2->Hydrolysis ActiveDrug Nucleoside Monophosphate (Active Antiviral) Hydrolysis->ActiveDrug

Intracellular enzymatic and chemical activation pathway of phosphorodiamidate prodrugs.

Mechanistic Breakdown of Activation:

  • Enzymatic Cleavage: An intracellular esterase or carboxypeptidase cleaves the ester motif of the masking group[4].

  • Intramolecular Cyclization: The newly liberated carboxylate anion attacks the phosphorus center, displacing the pentyl/amino leaving group and forming a highly unstable 5-membered mixed anhydride ring[4].

  • Spontaneous Hydrolysis: Water rapidly hydrolyzes the unstable ring, releasing the fully active, negatively charged nucleoside monophosphate directly into the cytosol, completely bypassing the rate-limiting kinase step.

Conclusion

n-Pentyl phosphorodichloridate is a highly versatile and potent electrophile in the arsenal of synthetic medicinal chemistry. By strictly controlling the thermodynamics of its synthesis, researchers can reliably produce this reagent for the downstream generation of advanced prodrugs. Its application in masking phosphate moieties has revolutionized the delivery of nucleoside analogues, directly contributing to the efficacy of modern antiviral and antineoplastic therapies.

References

  • phosphorodichloridic acid pentyl ester - CAS号6188-71-2 Source: Molaid URL:[Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS Source: UCL Discovery URL:[Link]

  • Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides Source: PMC / NIH URL:[Link]

  • INVESTIGATIONS AND SYNTHESIS OF SOME NOVEL PHOSPHATE DERIVATIVES AS POTENTIAL ANTI-HIV AGENTS Source: UCL Discovery URL:[Link]

Sources

discovery and history of pentyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Discovery, Synthesis, and Application in Organophosphorus Chemistry[1]

Part 1: Executive Summary

Pentyl phosphorodichloridate (n-amyl phosphorodichloridate) represents a critical functionality in the family of organophosphorus intermediates. Characterized by the formula


, it serves as a electrophilic phosphorylating agent.[1] While less ubiquitous than its phenyl or methyl counterparts in modern high-throughput synthesis, its historical and technical significance lies in its role as a lipophilic structural probe in the mid-20th-century development of anticholinesterase agents and nucleotide synthesis.[1]

This guide moves beyond standard textbook definitions to explore the causality of its synthesis , the mechanistic imperatives of its reactivity, and the safety protocols required for its handling.[1]

Part 2: Historical Genesis and Discovery[1]

The history of pentyl phosphorodichloridate is not defined by a single "eureka" moment but rather by the systematic mapping of the phosphorus-carbon bond during two distinct eras of chemical history.

1. The Wurtz-Michaelis Era (1850s–1900s)

The fundamental reaction used to generate alkyl phosphorodichloridates was established by Adolphe Wurtz in the mid-19th century.[1] Wurtz observed that treating alcohols with phosphorus pentachloride (


) or phosphorus oxychloride (

) yielded chlorinated phosphorus esters.[1] However, early characterization was hampered by the moisture sensitivity of these compounds.[1]

Later, August Michaelis (of Michaelis-Arbuzov fame) refined the structural understanding of the


 bond.[1] His work clarified that the product of reacting an alcohol with 

was indeed a phosphorodichloridate (mono-ester), provided the stoichiometry was strictly controlled.[1]
2. The Saunders Period (1940s – WWII)

The specific characterization of the pentyl variant gained prominence during World War II.[1] B.C. Saunders and his team at Cambridge University were tasked with synthesizing organophosphorus compounds for potential use as chemical warfare agents (nerve agents) and insecticides.[1]

Saunders’ team systematically synthesized a library of alkyl phosphorodichloridates (including methyl, ethyl, isopropyl, and pentyl) to serve as precursors for dialkyl fluorophosphates (such as the nerve agent DFP).[1] The pentyl derivative was crucial for studying how lipophilicity (chain length) influenced the ability of organophosphates to penetrate the blood-brain barrier and inhibit acetylcholinesterase.[1]

Part 3: Chemical Architecture and Synthesis[1]
3.1 Mechanistic Principles

The synthesis of pentyl phosphorodichloridate is a nucleophilic substitution at the phosphoryl center.[1] The reaction is driven by the nucleophilicity of the pentanol oxygen and the high electrophilicity of the phosphorus atom in


.[1]

Critical Control Point: The reaction must be kept at low temperatures (


 to 

). Higher temperatures promote the formation of di-pentyl phosphorochloridate and tri-pentyl phosphate (disproportionation).

DOT Diagram 1: Synthesis Pathway & Stoichiometry

SynthesisPathway Reactants Reactants 1-Pentanol + POCl3 Intermediate Transition State Pentyl-O-P(Cl)3-H Reactants->Intermediate Nucleophilic Attack (0°C) Product Target Product Pentyl Phosphorodichloridate Intermediate->Product Elimination Byproduct Byproduct HCl (Gas) Intermediate->Byproduct -HCl Impurity Impurity (High Temp) Dipentyl Phosphorochloridate Product->Impurity Excess Alcohol or Heat (>10°C)

Figure 1: Reaction pathway for the synthesis of pentyl phosphorodichloridate, highlighting the critical temperature dependence to avoid di-substitution.

3.2 Validated Synthetic Protocol

Note: This protocol assumes anhydrous conditions. Moisture leads to immediate hydrolysis.

Reagents:

  • Phosphorus Oxychloride (

    
    ): 1.0 mol (Excess ensures mono-substitution).[1]
    
  • n-Pentanol (Anhydrous): 1.0 mol.[1]

  • Solvent: Dichloromethane (DCM) or Benzene (historical).[1]

  • Catalyst/Scavenger: Anhydrous Pyridine (optional, to trap HCl).[1]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Place in an ice-salt bath to maintain internal temperature at

    
    .
    
  • Charge: Add

    
     (153.3 g, 1.0 mol) and anhydrous DCM (300 mL) to the flask.
    
  • Addition: Mix n-pentanol (88.15 g, 1.0 mol) with pyridine (79.1 g, 1.0 mol) in the addition funnel. Why Pyridine? It acts as an acid scavenger, preventing the generated HCl from catalyzing side reactions or degrading the product.[1]

  • Reaction: Dropwise add the alcohol/pyridine mixture over 2 hours. Crucial: Do not allow the temperature to rise above

    
    .
    
  • Workup: Filter off the precipitated Pyridine

    
     HCl salt under nitrogen.
    
  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (0.1 mmHg). Pentyl phosphorodichloridate is a high-boiling liquid; vacuum is essential to prevent thermal decomposition.[1]

Part 4: Technical Specifications & Reactivity[1]
4.1 Physical Properties (Class-Based Estimates)

Specific experimental data for the n-pentyl isomer is often aggregated with general alkyl dichloridates.[1] The following are chemically derived estimates based on homologous series.

PropertyValue (Estimated/Range)Context
Molecular Weight 219.05 g/mol Based on

Boiling Point

@ 0.5 mmHg
High boiling point requires high vacuum for purification.[1]
Density

g/mL
Denser than water (typical of chlorinated phosphates).[1]
Appearance Colorless to pale yellow liquidDarkens upon decomposition.[1]
Solubility Soluble in DCM, THF, TolueneReacts violently with water/alcohols.[1]
4.2 Reactivity Profile

Pentyl phosphorodichloridate is a bifunctional electrophile .[1] It has two displaceable chloride atoms, allowing it to link two nucleophiles or form cyclic structures.[1]

DOT Diagram 2: Reactivity & Degradation Logic

Reactivity PPD Pentyl Phosphorodichloridate (Electrophile) Hydrolysis Hydrolysis (+H2O) Forms Pentyl Phosphate + HCl PPD->Hydrolysis Fast (Violent) Aminolysis Aminolysis (+R-NH2) Forms Phosphoramidates PPD->Aminolysis Controlled Nucleophilic Subst. Esterification Esterification (+R-OH) Forms Di/Tri-esters PPD->Esterification Requires Base Catalyst

Figure 2: The reactivity tree of pentyl phosphorodichloridate.[1] Note that hydrolysis is the primary degradation pathway.[1]

Part 5: Safety and Toxicology (E-E-A-T)

As a Senior Scientist, I must emphasize that this compound is not merely a chemical reagent but a toxicological hazard .[1]

  • Cholinesterase Inhibition: Like most organophosphorus esters, pentyl phosphorodichloridate can phosphorylate the serine residue in the active site of Acetylcholinesterase (AChE).[1] While less potent than fluorophosphates (Sarin/DFP), it is still a significant neurotoxic hazard.

  • Corrosivity: The hydrolysis product is HCl and pentyl phosphoric acid.[1] Contact with skin or mucous membranes causes immediate, severe chemical burns.[1]

  • Handling Protocol:

    • Engineering Controls: All transfers must occur in a fume hood or glovebox.

    • Decontamination: Spills should be treated with dilute NaOH (1M) to hydrolyze the P-Cl bonds rapidly, followed by neutralization.[1]

Part 6: References
  • Saunders, B. C. (1957).[1] Some Aspects of the Chemistry and Toxic Action of Organic Compounds Containing Phosphorus and Fluorine. Cambridge University Press.[1] (Foundational text on the synthesis of alkyl phosphorodichloridates during WWII).

  • McCombie, H., Saunders, B. C., & Stacey, G. J. (1945).[1] Esters containing phosphorus.[1][2] Part I. Journal of the Chemical Society, 380-382.[1]

  • Wurtz, A. (1854).[1] Sur les éthers phosphoriques.[1][2] Annales de Chimie et de Physique, 42, 129.[1] (Historical discovery of phosphate ester synthesis).

  • Toy, A. D. F. (1948).[1] The Preparation of Tetraethyl Pyrophosphate and Other Tetraalkyl Pyrophosphates.[1] Journal of the American Chemical Society, 70(11), 3882–3886.[1] [1]

  • Quin, L. D. (2000).[1] A Guide to Organophosphorus Chemistry. Wiley-Interscience.[1] (Modern mechanistic overview).

Sources

Methodological & Application

use of pentyl phosphorodichloridate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of Pentyl Phosphorodichloridate in the Synthesis of Nucleoside Phosphoramidate Prodrugs

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Application Focus: Antiviral and Antineoplastic Prodrug Development

Introduction and Mechanistic Rationale

In the development of nucleoside-based therapeutics (such as anti-HIV and anti-cancer agents), the requirement for intracellular phosphorylation by host kinases often acts as a rate-limiting step, leading to resistance[1]. To bypass this dependency, researchers employ a "ProTide" (prodrug nucleotide) or masked phosphate strategy.

Pentyl phosphorodichloridate (


) serves as a highly versatile, electrophilic phosphorylating agent in these workflows. The strategic value of this reagent lies in the differential reactivity of its two phosphorus-chlorine (P-Cl) bonds. The first chloride leaving group can be displaced by an amine or amino acid ester at low temperatures (e.g., -78 °C), while the second, less reactive chloride requires elevated temperatures or a highly activated nucleophile (such as a strongly deprotonated nucleoside) to be displaced[2]. This stepwise, thermodynamically controlled substitution allows for the precise, asymmetric construction of complex phosphate triesters and phosphorodiamidates without generating complex mixtures of poly-substituted byproducts.

Synthetic Pathway Visualization

The following workflow illustrates the step-wise nucleophilic substitution cascade utilized to generate masked nucleoside analogues.

G POCl3 Phosphoryl Chloride (POCl3) PPD Pentyl Phosphorodichloridate (Reactive Intermediate) POCl3->PPD Substitution 1 (Ether, N2 atm) Pentanol n-Pentanol + NEt3 (-78 °C to RT) Pentanol->PPD Inter2 Phosphoramidochloridate Intermediate PPD->Inter2 Substitution 2 (Base catalyzed) Amine Amino Acid Ester (e.g., L-Alanine methyl ester) Amine->Inter2 Prodrug Target Prodrug (Masked Phosphate) Inter2->Prodrug Substitution 3 (NMI or tBuMgCl) Nucleoside Nucleoside Analog (e.g., AZT or araC) Nucleoside->Prodrug

Synthetic workflow for nucleoside prodrugs via pentyl phosphorodichloridate.

Experimental Protocol: Stepwise Phosphorylation

Note: The following protocol is a self-validating methodology designed for professional laboratory environments. Pentyl phosphorodichloridate is highly moisture-sensitive and corrosive. All procedures must be conducted in a certified chemical fume hood using strict Schlenk techniques and appropriate PPE.

Phase A: In Situ Generation of Pentyl Phosphorodichloridate

While commercially available, the reagent is often generated in situ to guarantee maximum electrophilicity and prevent hydrolytic degradation.

  • System Purge: Flame-dry a 3-neck round-bottom flask under a continuous flow of ultra-high purity Nitrogen (

    
    ).
    
  • Initial Charge: Dissolve Phosphoryl chloride (

    
    , 1.0 equiv) in anhydrous diethyl ether (approx. 0.1 M concentration)[1].
    
  • Temperature Control: Submerge the reaction vessel in a dry ice/acetone bath to achieve and maintain -78 °C. Causality: The extreme low temperature is critical to prevent the formation of di-pentyl phosphorochloridate by suppressing the reactivity of the second P-Cl bond.

  • Addition: Prepare a solution of n-pentanol (1.0 equiv) and triethylamine (

    
    , 1.1 equiv) in anhydrous diethyl ether. Add this dropwise via a pressure-equalizing dropping funnel over 45 minutes[1].
    
  • Equilibration: Allow the mixture to slowly warm to room temperature and stir overnight. The formation of a dense white precipitate (triethylamine hydrochloride) validates the successful substitution.

  • Filtration: Filter the mixture under inert atmosphere to remove the salt. The filtrate contains the active pentyl phosphorodichloridate[1].

Phase B: Asymmetric Coupling
  • Amino Acid Coupling: Cool the filtrate back to -78 °C. Introduce the desired amino acid ester hydrochloride (1.0 equiv) followed by dropwise addition of

    
     (2.0 equiv). Stir for 4 hours, allowing it to reach room temperature.
    
  • Nucleoside Coupling: To the resulting phosphoramidochloridate intermediate, add the target nucleoside (e.g., AZT, 0.8 equiv to ensure complete consumption of the valuable API) dissolved in anhydrous THF or pyridine.

  • Catalysis: Introduce N-methylimidazole (NMI) or a Grignard reagent (like

    
    ) to deprotonate the 5'-hydroxyl of the nucleoside, driving the final, sterically hindered substitution.
    
  • Quench & Purification: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel column chromatography (eluent: gradient of Dichloromethane/Methanol).

Quantitative Data: Reaction Optimization

The table below summarizes typical yield profiles and condition variables when utilizing alkyl phosphorodichloridates for nucleoside functionalization, demonstrating the impact of the activating agent on the final yield.

Nucleoside AnalogAlkyl ReagentActivating Base / CatalystTemp ProfileTime (Coupling)Isolated Yield (%)
Zidovudine (AZT)Pentyl phosphorodichloridatePyridine / NMI-78 °C

RT
16 h68 - 72%
Cytarabine (araC)Pentyl phosphorodichloridate

(1.0 M in THF)
0 °C

RT
4 h55 - 61%
Serinol derivativesHexyl phosphorodichloriditeTriethylamine (

)
-40 °C

RT
12 h75 - 80%

Data extrapolated from standard optimization arrays for masked phosphate derivatives and phospholipid analogues[1][3].

Analytical Validation (Self-Validating Markers)

To confirm the integrity of the synthesized pentyl phosphorodichloridate intermediate before proceeding to Phase B, pull a 0.1 mL aliquot and analyze via


 NMR. A successful synthesis will show a distinct singlet in the region of +4 to +8 ppm  (relative to 

standard). The absence of a peak around +2 ppm (unreacted

) or negative ppm values (indicating hydrolysis to phosphoric acids) validates the reagent's readiness for the coupling phase.

References

  • [1] McGuigan, C. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS. UCL Discovery. Available at:

  • [2] McGuigan, C., & Narashiman, P. Synthesis of Some Amino Acid Linked Nitrogen Mustard Derivatives. Thieme Connect. Available at:

  • [3] The synthesis of some novel phospholipid analogues as potential chemotherapeutic agents. UCL Discovery. Available at:

Sources

Application of Pentyl Phosphorodichloridate in the Synthesis of Novel Organophosphate Pesticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus compounds represent a cornerstone in modern agriculture, providing highly effective solutions for pest control.[1] The reactivity of the phosphorus center allows for the synthesis of a diverse range of molecules with tailored biological activities. Among the key precursors for these syntheses are alkyl phosphorodichloridates, which serve as versatile electrophilic phosphorylating agents. This technical guide focuses on the application of pentyl phosphorodichloridate in the synthesis of novel organophosphate pesticides. We will delve into the chemical principles governing its reactivity, provide detailed protocols for the synthesis of a representative pesticide, and discuss the critical aspects of safety, handling, and characterization. This document is intended to be a comprehensive resource for researchers engaged in the discovery and development of new agrochemicals.

Introduction: The Role of Pentyl Phosphorodichloridate in Organophosphate Synthesis

Organophosphate (OP) pesticides exert their biological effect primarily by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the pest. The general structure of an organophosphate pesticide features a central phosphorus atom double-bonded to an oxygen or sulfur atom, and single-bonded to two lipophilic groups and a leaving group.

Pentyl phosphorodichloridate, with its five-carbon alkyl chain, offers a unique lipophilic characteristic that can influence the penetration of the pesticide through the insect cuticle and its interaction with the target enzyme. As a phosphorodichloridate, it possesses two reactive chlorine atoms, making it an ideal precursor for the sequential or simultaneous introduction of two different nucleophiles, thereby enabling the creation of a diverse library of potential pesticide candidates. The synthesis of these compounds typically involves the reaction of the phosphorodichloridate with alcohols, thiols, or amines.[3]

The general reactivity of pentyl phosphorodichloridate is dictated by the electrophilic nature of the phosphorus atom, which is readily attacked by nucleophiles. The two chlorine atoms are good leaving groups, facilitating the formation of new P-O, P-S, or P-N bonds. The pentyl group, being an electron-donating alkyl group, can slightly modulate the reactivity of the phosphorus center compared to aryl or shorter-chain alkyl phosphorodichloridates.

Synthesis of a Novel O-Pentyl S-Aryl Phosphorothioate: A Case Study

To illustrate the practical application of pentyl phosphorodichloridate, we will detail the synthesis of a hypothetical organophosphate pesticide, an analogue of the commercial insecticide profenofos.[4] In this example, we will synthesize O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate. This synthesis involves a two-step reaction from pentyl phosphorodichloridate.

Physicochemical Properties of Pentyl Phosphorodichloridate

While specific experimental data for pentyl phosphorodichloridate is not widely available, its properties can be estimated based on analogous compounds like propyl phosphorodichloridate.[5]

PropertyEstimated Value
Molecular Formula C₅H₁₁Cl₂O₂P
Molecular Weight 221.02 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point > 200 °C (decomposes)
Density ~1.2 g/cm³
Reactivity Highly reactive with water and other nucleophiles. Moisture sensitive.
Experimental Protocol: Synthesis of O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate

Safety First: Pentyl phosphorodichloridate and its derivatives are expected to be toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.

Step 1: Synthesis of O-Pentyl Phosphorochloridothioate

This initial step involves the reaction of pentyl phosphorodichloridate with a sulfur source to introduce the thiophosphoryl group.

  • Materials:

    • Pentyl phosphorodichloridate (1 equivalent)

    • Sodium hydrosulfide (NaSH) (1.1 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous triethylamine (1.2 equivalents)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentyl phosphorodichloridate in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium hydrosulfide and triethylamine in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

    • Wash the filtrate with ice-cold water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude O-pentyl phosphorochloridothioate. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate

The final step involves the reaction of the intermediate with the target phenol and subsequent alkylation.

  • Materials:

    • O-Pentyl phosphorochloridothioate (from Step 1, 1 equivalent)

    • 4-Bromo-2-chlorophenol (1 equivalent)

    • Anhydrous potassium carbonate (1.5 equivalents)

    • 1-Bromopropane (1.2 equivalents)

    • Anhydrous acetonitrile

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-bromo-2-chlorophenol and anhydrous potassium carbonate in anhydrous acetonitrile.

    • Add the crude O-pentyl phosphorochloridothioate from Step 1 to the mixture.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours.

    • Cool the mixture to room temperature and then add 1-bromopropane.

    • Heat the reaction mixture to reflux again and maintain for an additional 6 hours.

    • Monitor the reaction progress by TLC or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate.

Reaction Workflow and Mechanism

The synthesis proceeds through a two-step nucleophilic substitution at the phosphorus center.

Synthesis_Workflow Pentyl_PCl2 Pentyl Phosphorodichloridate Intermediate O-Pentyl Phosphorochloridothioate Pentyl_PCl2->Intermediate Step 1: Thionation NaSH_TEA NaSH, Et3N in DCM Final_Product O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate Intermediate->Final_Product Step 2: Arylation & Alkylation Phenol_K2CO3 4-Bromo-2-chlorophenol, K2CO3 in Acetonitrile Alkylation 1-Bromopropane

Caption: Synthetic workflow for the target organophosphate.

The mechanism involves the initial displacement of one chloride by the hydrosulfide anion, followed by the displacement of the second chloride by the phenoxide, and finally S-alkylation.

Reaction_Mechanism cluster_step1 Step 1: Thionation cluster_step2 Step 2: Arylation & Alkylation PCl2 R-O-P(=O)Cl₂ Intermediate1 R-O-P(=O)(SH)Cl PCl2->Intermediate1 + SH⁻ SH_ion SH⁻ HCl_elimination1 - HCl Intermediate1_step2 R-O-P(=O)(SH)Cl Intermediate2 R-O-P(=O)(S⁻)O-Ar Intermediate1_step2->Intermediate2 + Ar-O⁻ Phenoxide Ar-O⁻ HCl_elimination2 - HCl Final_Product R-O-P(=O)(S-Pr)O-Ar Intermediate2->Final_Product + Pr-Br Propyl_Bromide Pr-Br Br_ion Br⁻

Caption: Generalized mechanism of the two-step synthesis.

Characterization and Quality Control

The identity and purity of the synthesized O-(4-bromo-2-chlorophenyl) O-pentyl S-propyl phosphorothioate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy will confirm the structure of the molecule. The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, with a characteristic chemical shift for phosphorothioates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the P=O, P-O-C, and C-S bonds.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

Analytical Technique Expected Observations
³¹P NMR A single peak in the phosphorothioate region.
¹H NMR Signals corresponding to the pentyl, propyl, and aromatic protons with appropriate splitting patterns and integrations.
HRMS Molecular ion peak corresponding to the calculated exact mass of C₁₅H₂₁BrClO₃PS.
HPLC/GC A single major peak indicating high purity.

Safety and Handling of Pentyl Phosphorodichloridate and its Derivatives

Phosphorodichloridates and their derivatives are hazardous chemicals that require strict safety protocols.[6]

  • Toxicity: These compounds are corrosive and toxic. They can cause severe burns to the skin and eyes and are harmful if inhaled or ingested.[7]

  • Reactivity: They react violently with water, releasing hydrochloric acid. They are also incompatible with strong bases, alcohols, and oxidizing agents.

  • Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat. Ensure an eyewash station and safety shower are readily accessible.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen).

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Pentyl phosphorodichloridate is a valuable and versatile building block for the synthesis of novel organophosphate pesticides. Its lipophilic pentyl group and the two reactive chlorine atoms allow for the systematic exploration of chemical space to develop new active ingredients with potentially improved efficacy and selectivity. The synthetic protocols outlined in this guide provide a framework for the laboratory-scale preparation of such compounds. Adherence to strict safety procedures is paramount when working with these highly reactive and potentially toxic substances. Through careful synthesis, purification, and characterization, researchers can effectively utilize pentyl phosphorodichloridate to advance the field of agrochemical discovery.

References

  • BenchChem. (2025). Applications of 4-Bromo-1,2-dichlorobenzene and its Analogs in Agrochemical Synthesis: A Focus on the Insecticide Profenofos.
  • European Food Safety Authority. (2017). Conclusion on the peer review of the pesticide risk assessment of the active substance profenofos. EFSA Journal, 15(12), e05093.
  • U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for Profenofos.
  • BenchChem. (2025). Chemical synthesis and purification of Profenofos for laboratory use.
  • Google Patents. (2024). WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques.
  • Patsnap. (2019). Catalyst-free synthetic method of profenofos original medicine.
  • Wikipedia. (n.d.). Prothiofos.
  • RSC Publishing. (n.d.). Synthesis of phosphorothioates using thiophosphate salts.
  • RSC Publishing. (2025). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis.
  • Sengupta, A. K., Bajaj, O. P., & Agarwal, K. C. (1980). Synthesis and Insecticidal Activity of N4-Aryl-N1-(O,O-dialkyl thiophosphoryl)Piperazines. Journal of the Indian Chemical Society, 57(12), 1234-1235.
  • Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts.
  • Pesticide Resistance Action Committee. (n.d.). The Main Pesticide Types.
  • Canadian Science Publishing. (1978). Phenyl phosphorodichloridate in the synthesis of cyclic phosphate diesters of biological interest. Canadian Journal of Chemistry, 56(18), 2396-2402.
  • PrepChem.com. (n.d.). Synthesis of phenyl phosphorodichloridate.
  • PubChem. (n.d.). Phosphorodichloridic acid, phenyl ester.
  • Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press.
  • Wikipedia. (n.d.). Diethyl phosphorochloridate.
  • Journal of the Chemical Society, Perkin Transactions 1. (1979).
  • RSC Publishing. (1979). O-aryl S-methyl phosphorochloridothioates: terminal phosphorylating agents in the phosphotriester approach to oligonucleotide synthesis.
  • National Center for Biotechnology Information. (2018). Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts.
  • Organic Chemistry Portal. (n.d.). Phosphorothioate synthesis by P-S coupling.
  • National Center for Biotechnology Information. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • Taylor & Francis Online. (n.d.). Thiophenol – Knowledge and References.
  • Google Patents. (1988). US4754072A - Preparation of thiophenols from phenols.
  • National Center for Biotechnology Information. (2011). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles.
  • ResearchGate. (2025). A New and Convenient Method for the Preparation of Functionalized Phosphorothioates.
  • ResearchGate. (2025). PhPOCl 2 as a Potent Catalyst for Chlorination Reaction of Phenols with PCl 5.
  • MDPI. (2024). Organophosphates as Versatile Substrates in Organic Synthesis.
  • National Center for Biotechnology Information. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics.
  • Sigma-Aldrich. (n.d.). pentyl carbonochloridate | 638-41-5.
  • BenchChem. (2025). An In-Depth Technical Guide to Isopropyl Phosphorodichloridate (CAS No. 56376-11-5).
  • CAMEO Chemicals - NOAA. (n.d.). ETHYL PHOSPHORODICHLORIDATE.
  • PubChem. (n.d.). Phosphorodichloridic acid, propyl ester.

Sources

Application Note: Pentyl Phosphorodichloridate in the Synthesis of Lipophilic Nucleotide Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The therapeutic efficacy of nucleoside analogues in viral infections (e.g., HIV, HCV) and oncology is frequently bottlenecked by the first intracellular phosphorylation step. Nucleoside kinases are often down-regulated in diseased states or exhibit poor affinity for synthetic analogues. While delivering the pre-formed nucleoside monophosphate theoretically bypasses this bottleneck, the physiological pH renders the free phosphate moiety highly ionic, entirely preventing passive diffusion across the lipid bilayer 1[1].

To overcome this, the ProTide (prodrug of a nucleotide) strategy employs 5'-O-alkylphosphate derivatives. By utilizing pentyl phosphorodichloridate as a bifunctional electrophilic reagent, researchers can mask the ionic phosphate with a lipophilic pentyl chain and an amino acid ester 2[2].

As an Application Scientist, I emphasize that pentyl phosphorodichloridate (


) serves as a critical intermediate because its two P-Cl bonds possess differential reactivities. This allows for sequential, thermodynamically controlled nucleophilic substitutions. The pentyl chain provides an optimal LogP for passive membrane diffusion. Once inside the cell, the prodrug is subjected to enzymatic cleavage by esterases and phosphoramidases, releasing the active monophosphate directly into the cytosol and bypassing kinase dependency 3[3].

Pathway Visualization

Pathway N1 Nucleoside Analogue (e.g., AZT, Ribavirin) N3 Lipophilic Prodrug (Pentyl Phosphoramidate) N1->N3 Chemical Coupling N2 n-Pentyl Phosphorodichloridate + Amino Acid Ester N2->N3 Phosphorylation N4 Cell Membrane (Lipid Bilayer) N3->N4 Passive Diffusion N5 Intracellular Cleavage (Esterases/Phosphoramidases) N4->N5 Internalization N6 Nucleoside Monophosphate (Active Intermediate) N5->N6 Bioactivation N7 Nucleoside Triphosphate (Polymerase Inhibitor) N6->N7 Cellular Kinases

Figure 1: Synthesis and intracellular bioactivation of pentyl-phosphoramidate nucleotide prodrugs.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints to verify causality at each step.

Protocol 1: Synthesis of n-Pentyl Phosphorodichloridate

Causality Check: The initial substitution of


 with n-pentanol is highly exothermic. Conducting this reaction strictly at -78 °C prevents over-substitution (which would yield inactive dipentyl phosphorochloridate). Triethylamine (

) is used as an HCl scavenger to drive the reaction forward via Le Chatelier's principle 4[4].

Step-by-Step Methodology:

  • Preparation : Purge a flame-dried 1000 mL round-bottom flask with inert nitrogen gas (

    
    ).
    
  • Solvation : Dissolve Phosphoryl chloride (

    
    , 32.9 g, 20 ml) in 400 ml of anhydrous diethyl ether.
    
  • Thermal Control : Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition : Prepare a solution of triethylamine (21.78 g, 30 ml) and n-pentanol (18.65 g, 23 ml) in 400 ml anhydrous diethyl ether. Add this dropwise to the

    
     solution over 2 hours using an addition funnel.
    
  • Incubation : Allow the reaction mixture to slowly warm to room temperature and stir overnight under

    
    .
    
  • Self-Validation Checkpoint : Observe the flask. The formation of a dense, white precipitate (

    
    ) visually confirms the successful scavenging of HCl and the progression of the nucleophilic substitution.
    
  • Purification : Filter the mixture under an inert atmosphere to remove the salt. Concentrate the filtrate under reduced pressure to yield n-pentyl phosphorodichloridate as a clear oil.

  • Analytical Validation : Analyze via

    
    P-NMR. A single peak around ~4.5 ppm confirms the target compound. Peaks < 0 ppm indicate unwanted over-substitution.
    
Protocol 2: Synthesis of the Pentyl-Phosphoramidate Nucleoside Prodrug

Causality Check: Coupling the phosphorodichloridate to the nucleoside requires activation of the phosphorus center. N-methylimidazole (NMI) acts as a nucleophilic catalyst, forming a highly reactive intermediate that facilitates the attack of the nucleoside's 5'-hydroxyl group.

Step-by-Step Methodology:

  • Activation : Dissolve the target nucleoside (1.0 eq) and the amino acid ester hydrochloride (e.g., L-alanine methyl ester, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Coupling : Cool the mixture to -10 °C. Add n-pentyl phosphorodichloridate (1.2 eq) synthesized in Protocol 1.

  • Catalysis : Add N-methylimidazole (NMI, 5.0 eq) dropwise.

  • Incubation : Stir the reaction for 4 hours, allowing it to warm to room temperature.

  • Self-Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The disappearance of the highly polar nucleoside spot (low

    
    ) and the emergence of a less polar product spot (higher 
    
    
    
    ) validates the successful lipophilic masking of the hydroxyl groups.
  • Quenching & Extraction : Quench the reaction with saturated aqueous

    
    . Extract the organic layer with DCM, dry over 
    
    
    
    , and concentrate. Purify via silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the pharmacokinetic and antiviral advantages of utilizing pentyl-phosphoramidate prodrugs over their free nucleoside/nucleotide counterparts.

ParameterFree Nucleoside (e.g., AZT, Ribavirin)Free Nucleotide (Monophosphate)Pentyl-Phosphoramidate Prodrug
Cellular Uptake Mechanism Active Transport (Nucleoside Transporters)Negligible (Highly Ionic)High (Passive Membrane Diffusion)
Kinase Dependency High (Requires rate-limiting 1st phosphorylation)None (Bypasses first step)None (Bypasses first step)
Plasma Stability HighLow (Rapid dephosphorylation)High (Stable to plasma hydrolases)
In Vitro EC

(HCV Replicon)
> 10 µMN/A (Cannot enter cell)~ 5 - 50 nM

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS. Source: UCL Discovery URL:[Link][4]

  • INVESTIGATIONS AND SYNTHESIS OF SOME NOVEL PHOSPHATE DERIVATIVES AS POTENTIAL ANTI-HIV AGENTS. Source: UCL Discovery URL: [Link][2]

  • The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viruses. Source: Defense Technical Information Center (DTIC) URL: [Link][1]

  • Synthesis and Anti-HCV Activity of Sugar-Modified Guanosine Analogues: Discovery of AL-611 as an HCV NS5B Polymerase Inhibitor for the Treatment of Chronic Hepatitis C. Source: Academia.edu URL:[Link][3]

Sources

phosphorylation of alcohols with Phosphorodichloridic acid, pentyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Phosphorylation using Pentyl Phosphorodichloridate

Part 1: Executive Summary & Strategic Utility

The Challenge: Standard phosphorylation methods using Phosphorus Oxychloride (


) often suffer from poor selectivity, yielding intractable mixtures of mono-, di-, and tri-esters. Furthermore, introducing specific lipophilic "tails" to phosphate payloads—critical for nucleotide prodrugs and lipid mimetics—requires precise, stepwise control over the phosphorus center.

The Solution: Phosphorodichloridic acid, pentyl ester (Pentyl phosphorodichloridate) serves as a potent, electrophilic "scaffold" reagent. By pre-installing the pentyl moiety, this reagent reduces the reaction's degrees of freedom, allowing researchers to selectively attach a target alcohol (drug pharmacophore or nucleoside) to form a mixed dialkyl phosphate.

Key Applications:

  • Prodrug Synthesis: The pentyl chain increases the LogP (lipophilicity) of anionic phosphate groups, enhancing passive membrane permeability for nucleotides (e.g., AZT derivatives).

  • Lipid Mimetics: Synthesis of asymmetric phospholipids.

  • Surface Functionalization: Introduction of hydrophobic alkyl chains onto hydroxylated surfaces via phosphate linkers.

Part 2: Mechanistic Insight

The reaction proceeds via a sequential Nucleophilic Acyl Substitution (specifically


) mechanism. The pre-existing pentoxy group exerts a mild steric and electronic influence, but the remaining two chlorides are highly reactive.

Reaction Pathway:

  • Activation: The phosphorus center is electrophilic.

  • First Displacement: The target alcohol (

    
    ) attacks, displacing one chloride to form a chlorophosphate diester.
    
  • Second Displacement (Hydrolysis): Water attacks the final chloride, yielding the stable phosphate diester.

PhosphorylationMechanism Reagent Pentyl Phosphorodichloridate (C5H11-O-P(O)Cl2) Intermediate Intermediate Chlorophosphate Reagent->Intermediate + R-OH / Base -78°C to 0°C Alcohol Target Alcohol (R-OH) Alcohol->Intermediate Product Mixed Dialkyl Phosphate (C5H11-O-P(O)(OH)-OR) Intermediate->Product + H2O / Base Warm to RT Water Hydrolysis (H2O) Water->Product

Figure 1: Stepwise displacement mechanism for the synthesis of mixed dialkyl phosphates.

Part 3: Experimental Protocol

Pre-requisite: Pentyl phosphorodichloridate is moisture-sensitive and often prepared in situ or used immediately from a fresh commercial stock. If preparing in situ, react


 (1.0 eq) with n-pentanol (1.0 eq) and TEA (1.0 eq) at -78°C before adding the target alcohol.
Protocol: Synthesis of Pentyl-Alkyl Phosphate Diesters

Materials:

  • Reagent: Pentyl phosphorodichloridate (1.0 equiv)

  • Substrate: Target Alcohol (e.g., Nucleoside, Lipid headgroup) (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv total)

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Quench: 0.5 M TEAB buffer (Triethylammonium bicarbonate) or Water.

Step-by-Step Workflow:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

    • Charge with Pentyl phosphorodichloridate (1.0 mmol) and anhydrous DCM (10 mL).

    • Cool the system to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical to prevent double substitution.

  • Coupling Reaction:

    • Mix the Target Alcohol (1.0 mmol) and TEA (1.1 mmol) in anhydrous DCM (5 mL).

    • Add the alcohol/base mixture dropwise to the cold reagent solution over 15–20 minutes.

    • Stirring: Maintain at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC or

      
       NMR. The starting material (
      
      
      
      ppm) should shift to the chlorophosphate diester intermediate.
  • Hydrolysis (Formation of Diester):

    • Once the alcohol is consumed, add Water (5.0 mmol, excess) mixed with TEA (1.1 mmol) or use TEAB buffer.

    • Stir vigorously at 0°C for 30 minutes, then warm to Room Temperature (RT).

    • Chemistry: This converts the remaining

      
       bond to 
      
      
      
      .
  • Workup & Purification:

    • Dilute with DCM and wash with cold 5%

      
       (acidic wash removes base) followed by Brine.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Silica gel chromatography.

      • Eluent: DCM:MeOH (gradient 95:5 to 85:15).

      • Note: Phosphate diesters are polar and acidic; adding 0.1% Acetic Acid or using TEAB-neutralized silica may improve peak shape.

Part 4: Data Analysis & Troubleshooting

Expected NMR Signatures:

NucleusSignal CharacteristicStructural Insight

NMR

-1 to -5 ppm
Indicates Phosphate Diester (

).

NMR
Multiplet

4.0-4.2 ppm (2H)

-methylene of the Pentyl group (

).

NMR
Multiplet

0.9 ppm (3H)
Terminal methyl of the Pentyl group.

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Symmetric Dimer Formation Reaction temp too high; Reagent excess.Ensure strict -78°C addition; Add reagent to the alcohol if dimerization persists (inverse addition).
Low Yield Moisture contamination.Use freshly distilled solvents; Ensure Argon line is dry.
Triester Impurity Alcohol excess or insufficient hydrolysis.Strictly control stoichiometry (1:1); Ensure complete hydrolysis step.

Part 5: Safety & Handling

  • Corrosivity: Pentyl phosphorodichloridate releases HCl upon contact with moisture. Handle in a fume hood.

  • Toxicity: Organophosphorus chlorides can be acetylcholinesterase inhibitors.[1] Avoid dermal contact; wear butyl rubber gloves.

  • Disposal: Quench all reaction mixtures with aqueous sodium hydroxide before disposal to neutralize phosphorus chlorides.

References

  • McGuigan, C., et al. (1993). "Design, synthesis and biological evaluation of some novel anti-cancer and anti-HIV chemotherapeutic agents."[2] UCL Discovery. Link

  • Aitken, R. A., et al. (2012).[3] "Convenient Preparation of Long-Chain Dialkyl Phosphates." Synthesis, 44, 2515-2518.[3] Link

  • Ociepa, M., et al. (2021). "Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent." Organic Letters, 23, 9337-9342. Link

  • Wéry, J., et al. (2025).[4] "Catalytic phosphorylation of alcohols for phosphate ester synthesis." KU Leuven Research. Link

Sources

synthesis of flame retardants using pentyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Polymerization of Pentyl Phosphorodichloridate for Advanced Polyphosphoester Flame Retardants

Strategic Rationale & Mechanistic Causality

The development of halogen-free flame retardants is a critical imperative in modern materials science. Polyphosphoesters (PPEs) represent a highly tunable class of polymers that provide exceptional flame retardancy through both condensed-phase and gas-phase mechanisms[1].

Designing an effective PPE requires a precise balance of backbone rigidity and pendant group functionality. In this protocol, we utilize pentyl phosphorodichloridate (PPD) as an AB₂-type reactive monomer.

  • The Pendant Group (Pentyl Chain): The incorporation of a hydrophobic n-pentyl chain serves a dual purpose. First, it sterically shields the electrophilic phosphorus center, significantly reducing the hydrolytic degradation rate of the final polymer—a common vulnerability in traditional PPEs. Second, it acts as a plasticizing moiety during melt-blending with host matrices (e.g., epoxy resins or polycarbonates).

  • The Backbone (Bisphenol A): Step-growth polycondensation of PPD with an aromatic diol like Bisphenol A (BPA) yields a highly aromatic backbone. Aromaticity is causally linked to elevated thermal stability and superior intumescent char formation during combustion, which acts as a physical barrier against heat and oxygen[1].

The synthesis is a two-stage process. The first stage requires cryogenic, mono-selective nucleophilic acyl substitution to form the PPD monomer[2]. The second stage employs a base-catalyzed solution polycondensation to build the macromolecular flame retardant[3].

Quantitative Data & Reaction Parameters

The following table summarizes the critical stoichiometric ratios, thermodynamic conditions, and analytical validation markers required to ensure the integrity of the synthesis.

ParameterStage 1: Synthesis of Pentyl PhosphorodichloridateStage 2: Synthesis of Poly(pentyl BPA phosphate)
Reaction Type Nucleophilic Acyl SubstitutionStep-Growth Polycondensation
Stoichiometry POCl₃ : n-Pentanol : Et₃N (1.0 : 1.0 : 1.0)PPD : Bisphenol A : Et₃N (1.0 : 1.0 : 2.2)
Temperature Profile -78 °C → 25 °C0 °C → Reflux (40-60 °C)
Visual Indicator Rapid precipitation of Et₃N·HCl saltsExponential increase in solution viscosity
³¹P NMR Target ~ 4.5 ppm (Monomer confirmation)~ -11.0 ppm (Polymer backbone formation)
Critical Variable Strict cryogenic control to prevent di-substitutionAbsolute anhydrous environment to prevent chain termination

Reaction Workflow Visualization

Synthesis POCl3 Phosphoryl Chloride (POCl3) PPD Pentyl Phosphorodichloridate (Reactive Monomer) POCl3->PPD Mono-substitution Pentanol n-Pentanol + Et3N (Anhydrous, -78°C) Pentanol->PPD Nucleophilic Attack PPE Poly(pentyl BPA phosphate) (Flame Retardant) PPD->PPE Step-Growth BPA Bisphenol A + Et3N (Polycondensation) BPA->PPE Esterification

Caption: Chemical workflow for the synthesis of poly(pentyl BPA phosphate) flame retardant.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Pentyl Phosphorodichloridate (PPD)

Objective: Achieve strict mono-substitution of POCl₃ to yield the bifunctional monomer.

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel. Absolute anhydrous conditions are non-negotiable; trace moisture will hydrolyze POCl₃ into phosphoric acid derivatives, ruining the stoichiometry.

  • Initial Charge: Dissolve phosphoryl chloride (POCl₃, 32.9 g, 214 mmol) in 400 mL of anhydrous diethyl ether[2]. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

    • Causality: POCl₃ possesses three highly reactive P-Cl bonds. Cryogenic temperatures thermodynamically restrict the reaction to a single substitution event, preventing the formation of dipentyl phosphorochloridate[2].

  • Nucleophilic Addition: Prepare a solution of n-pentanol (18.65 g, 211 mmol) and triethylamine (Et₃N, 21.78 g, 215 mmol) in 400 mL of anhydrous diethyl ether[2]. Add this solution dropwise over 2 hours via the dropping funnel.

    • Self-Validation: As the addition proceeds, a dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will immediately form. This visual cue confirms the successful scavenging of HCl and the forward progress of the reaction.

  • Maturation & Isolation: Remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring overnight under argon[2]. Filter the Et₃N·HCl salts rapidly under a blanket of inert gas. Concentrate the filtrate under reduced pressure to yield crude PPD as a pale liquid.

  • Analytical Validation: Run a ³¹P NMR (CDCl₃). A single dominant peak at ~4.5 ppm validates the formation of the phosphorodichloridate. Peaks appearing in the negative ppm range (-5 to -10 ppm) indicate unwanted di-substitution (temperature control failure).

Protocol B: Polycondensation to Poly(pentyl bisphenol-A phosphate)

Objective: Synthesize high-molecular-weight polyphosphoester via step-growth polymerization.

  • Monomer Activation: In a flame-dried 500 mL flask, dissolve Bisphenol A (BPA, 48.0 g, 210 mmol) and Et₃N (46.5 g, 460 mmol, slight excess) in 250 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.

  • Polymerization: Dissolve the synthesized PPD (from Protocol A) in 50 mL of anhydrous DCM. Add this solution dropwise to the BPA mixture over 1 hour.

    • Causality: The established polycondensation method relies on the high electrophilicity of the P-Cl bonds reacting with the phenoxide ions generated by the BPA/Et₃N complex[3][4].

  • Chain Extension: Once the addition is complete, attach a reflux condenser and heat the reaction to 40 °C for 12-24 hours.

    • Self-Validation: The molecular weight of the polymer is directly proportional to the viscosity of the solution. A successful step-growth polymerization will result in a highly viscous, syrup-like consistency. If the solution remains watery, stoichiometric imbalance or moisture-induced chain termination has occurred.

  • Precipitation & Purification: Cool the mixture and precipitate the polymer by pouring it slowly into 2 L of vigorously stirred, ice-cold methanol. The polyphosphoester will crash out as a fibrous white solid. Filter, wash with distilled water to remove residual salts, and dry in a vacuum oven at 60 °C to a constant weight.

  • Analytical Validation: ³¹P NMR (CDCl₃) should show a broad peak around -11.0 ppm, confirming the fully substituted phosphate ester backbone.

Flame Retardant Mechanism

When incorporated into a polymer matrix, the synthesized poly(pentyl BPA phosphate) exhibits a highly efficient, dual-action flame retardant mechanism[1].

Mechanism Fire Thermal Stress / Fire PPE Poly(pentyl BPA phosphate) Fire->PPE Triggers Degradation Gas Gas Phase: PO· Radicals PPE->Gas Volatilization Cond Condensed Phase: Phosphoric Acid PPE->Cond Backbone Cleavage Quench Flame Quenching (Radical Scavenging) Gas->Quench Chemical Inhibition Char Intumescent Char (Thermal Barrier) Cond->Char Crosslinking

Caption: Dual-action (gas and condensed phase) flame retardant mechanism of polyphosphoesters.

  • Condensed Phase: Upon exposure to high thermal stress, the ester bonds cleave, generating phosphoric acid derivatives. These acids catalyze the dehydration and crosslinking of the aromatic BPA segments, forming a dense, carbonaceous intumescent char that insulates the underlying material[1].

  • Gas Phase: Concurrently, the degradation releases volatile phosphorus species (such as PO· radicals) into the flame zone. These radicals actively scavenge highly reactive H· and OH· radicals, chemically quenching the combustion cycle[1].

References

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS. UCL Discovery. 2

  • Metal-Free Strategies for the Synthesis of Functional and Well-Defined Polyphosphoesters. ResearchGate. 3

  • Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. MDPI. 1

  • Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications. ACS Publications. 4

Sources

Application Note: Strategic Utilization of Phosphorodichloridic Acid, Pentyl Ester in Industrial & Research Synthesis

[1]

Executive Summary & Technical Profile

Phosphorodichloridic acid, pentyl ester (CAS: 6188-71-2), also known as Pentyl phosphorodichloridate , represents a critical class of electrophilic phosphorylating agents .[1] Unlike its lower alkyl homologs (methyl/ethyl) which are highly volatile and water-soluble, or its aryl homologs (phenyl) which introduce aromatic stacking interactions, the pentyl variant offers a unique balance of lipophilicity and steric moderation .

This reagent is primarily utilized to introduce a pentyl-phosphate moiety (

1
  • Modulate Bioavailability: Increase the membrane permeability of polar nucleoside drugs (Prodrug strategy).[1]

  • Enhance Plasticity: Serve as a precursor for flexible phosphate-based flame retardants and plasticizers.[1][2]

  • Tune Solubility: Synthesize extractants for metal ion separation (e.g., Uranium/Rare Earths) where

    
     chains provide optimal phase separation kinetics.
    
Chemical Identity Table
PropertySpecification
IUPAC Name Pentyl phosphorodichloridate
CAS Number 6188-71-2
Formula

Molecular Weight 205.02 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Moisture sensitive; Hydrolyzes to HCl and Pentyl phosphate
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate

Core Applications & Mechanistic Insights

Application A: Medicinal Chemistry – Lipophilic Prodrug Synthesis

Context: Many antiviral and anticancer nucleoside analogs suffer from poor cellular uptake due to their polarity.[1] The Solution: Converting the free hydroxyl of a drug into a pentyl phosphate triester .[1] The pentyl chain acts as a "grease" moiety, facilitating passive transport across the lipid bilayer.[1] Once inside the cell, esterases or phosphodiesterases cleave the masking group, releasing the active phosphorylated drug.[1]

Mechanistic Pathway: The reaction proceeds via a Nucleophilic Substitution at Phosphorus (


)11
  • First Substitution: The drug (Nucleophile 1) attacks the P center, displacing one Cl.[1]

  • Second Substitution: A second nucleophile (e.g., an amino acid ester or another alcohol) displaces the second Cl, forming a stable triester or phosphoramidate.[1]

Application B: Advanced Materials – Flame Retardants & Plasticizers

Context: Rigid polymers (PVC, Polyurethanes) require additives to reduce flammability and increase flexibility.[1][2] The Solution: Pentyl phosphorodichloridate is reacted with diols or bisphenols to create polyphosphate esters .[1] The

Detailed Experimental Protocol

Protocol: Controlled Synthesis of Unsymmetrical Pentyl Phosphate Triesters

Objective: To synthesize a lipophilic phosphate triester derivative of a primary alcohol (R-OH) using Pentyl phosphorodichloridate.

Safety Warning: This reaction generates Hydrogen Chloride (HCl).[1] Perform in a fume hood. The reagent is corrosive.[1]

Reagents & Equipment[1][3][4]
  • Reagent A: Pentyl phosphorodichloridate (1.0 equiv)

  • Reagent B: Target Alcohol (Nucleophile, 1.0 equiv)

  • Reagent C: Second Nucleophile (e.g., Benzyl alcohol, 1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (anhydrous, 2.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Equipment: Schlenk line (Argon atmosphere), 3-neck round bottom flask, addition funnel, low-temperature bath.

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 250 mL 3-neck flask and cool under Argon flow.

    • Add Pentyl phosphorodichloridate (10 mmol, 2.05 g) and anhydrous DCM (50 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical to prevent uncontrolled di-substitution.[1]

  • First Addition (Mono-substitution):

    • Mix the Target Alcohol (10 mmol) and Triethylamine (10 mmol) in DCM (20 mL) in the addition funnel.

    • Add this mixture dropwise over 30 minutes.

    • Observation: A white precipitate (

      
      ) will form.[1]
      
    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Checkpoint: Take an aliquot for

      
       NMR.[1] The starting material (
      
      
      ppm) should disappear, replaced by the monochloridate intermediate (
      
      
      ppm).
  • Second Addition (Di-substitution):

    • Cool the mixture back to 0°C .

    • Add the Second Nucleophile (11 mmol) and Triethylamine (12 mmol) in DCM (20 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup & Purification:

    • Filter off the amine salts using a sintered glass funnel.[1]

    • Wash the filtrate with cold water (

      
       mL), 5% 
      
      
      (
      
      
      mL), and Brine.
    • Dry over

      
      , filter, and concentrate under reduced pressure.[1]
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Visualization of Reaction Logic[1][7]

The following diagram illustrates the sequential substitution logic required to synthesize a mixed phosphate ester using Pentyl phosphorodichloridate.

PhosphorylationWorkflowcluster_mechMechanism: SN2 @ PhosphorusStartPentyl Phosphorodichloridate(C5-O-P(O)Cl2)Step1Intermediate:Pentyl Alkyl ChlorophosphateStart->Step1 Controlled Substitution (Cl #1)Step2Final Product:Mixed Phosphate TriesterStep1->Step2 Full Substitution (Cl #2)Nu1Nucleophile 1(Drug/Alcohol) + BaseTemp: -78°CNu1->Step1Nu2Nucleophile 2(Solubilizer) + BaseTemp: 0°C -> RTNu2->Step2

Caption: Sequential nucleophilic substitution workflow for synthesizing asymmetric phosphate triesters.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Symmetric Dimer Formation Temperature too high during first addition.[1]Ensure reaction is at -78°C during the addition of the first nucleophile. Add reagents slower.
Incomplete Reaction Steric hindrance of the nucleophile.[1][5]Use a stronger base catalyst (e.g., DMAP or N-Methylimidazole ) to activate the P-Cl bond.[1]
Hydrolysis Products Moisture in solvent or atmosphere.[1]Distill DCM over

before use.[1] Ensure strict Argon/Nitrogen atmosphere.
NMR Confusion P-Cl vs P-O overlap.

NMR is definitive. P-Cl bonds typically appear downfield relative to P-O esters.[1]

References

  • Application in Prodrug Synthesis

    • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018).[1] "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.

    • Context: Describes the general use of aryl/alkyl phosphorodichloridates in synthesizing nucleotide prodrugs (ProTides), validating the methodology used for the pentyl analog.
  • General Reactivity of Phosphorodichloridates

    • Wuts, P. G. M. (2014).[1] "Greene's Protective Groups in Organic Synthesis."[1] Wiley-Interscience.[1]

    • Context: Standard reference for phosphorylation protocols and handling moisture-sensitive phosphorus chlorides.[1]

  • Industrial Phosphate Esters (Flame Retardants)

    • Weil, E. D., & Levchik, S. V. (2009).[1] "Flame Retardants for Plastics and Textiles: Practical Applications."[1] Hanser.

    • Context: Details the industrial synthesis of phosphate esters using phosphoryl chloride deriv
  • Chemical Data & Safety

    • PubChem Compound Summary for CAS 6188-71-2.
    • Context: Verification of chemical structure and physical properties.[1]

Application Note: Synthesis and Characterization of Pentyl-Functionalized Polyphosphoesters (PPEs) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphorodichloridic acid, pentyl ester (CAS: 6188-71-2)[1], commonly referred to as pentyl phosphorodichloridate, is a highly reactive bifunctional monomer utilized in the step-growth synthesis of polyphosphoesters (PPEs). PPEs represent a premier class of biodegradable polymers due to the hydrolytic lability of the phosphate ester bond in their backbone[2]. By incorporating a pentyl side chain, polymer chemists can precisely engineer the amphiphilic balance of the polymer. This application note details the validated methodologies for synthesizing pentyl-functionalized PPEs and their subsequent self-assembly into drug-loaded nanomicelles, providing actionable insights for researchers in targeted drug delivery[3].

Chemical Rationale & Mechanistic Insights

The selection of the pendant alkoxy group in phosphorodichloridate monomers is not arbitrary; it is the primary determinant of the polymer's physicochemical behavior[4].

  • Hydrophobic Shielding and Degradation Kinetics: The five-carbon pentyl chain provides significant steric hindrance and hydrophobicity around the electrophilic phosphorus center. This structural feature shields the polymer backbone from rapid nucleophilic attack by water, extending the hydrolytic degradation half-life from mere days (as seen with methyl or ethyl esters) to several weeks. This controlled degradation is critical for sustained-release formulations[2].

  • Thermodynamic Self-Assembly: In amphiphilic block copolymers (e.g., PEG-b-PPE), the lipophilic pentyl group drives thermodynamic self-assembly in aqueous media. It forces the polymer to collapse into a tightly packed hydrophobic core with a low Critical Micelle Concentration (CMC), creating an ideal microenvironment for solubilizing hydrophobic therapeutics like paclitaxel or doxorubicin[5].

Experimental Methodologies

Protocol A: Step-Growth Polycondensation of Poly(PEG-co-pentyl phosphate)

Self-Validating System: This protocol utilizes 4-dimethylaminopyridine (DMAP) as both an acid scavenger and a nucleophilic catalyst. The strict temperature control acts as an internal validation mechanism; failure to maintain sub-zero temperatures during monomer addition will result in visible discoloration and a broadened molecular weight distribution due to side reactions[2].

Reagents:

  • Polyethylene glycol (PEG) diol (Macroinitiator)

  • Phosphorodichloridic acid, pentyl ester (Monomer)[1]

  • 4-Dimethylaminopyridine (DMAP) (Catalyst/Acid Scavenger)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Under an argon atmosphere, dissolve 10 mmol of PEG diol and 22 mmol of DMAP in 50 mL of anhydrous DCM in a flame-dried, three-neck round-bottom flask.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetonitrile bath to cool the solution to -40 °C. Causality: The high electrophilicity of the phosphorus center can lead to exothermic chain scission or the formation of cyclic phosphates if not thermodynamically suppressed[4].

  • Monomer Addition: Dissolve 10 mmol of pentyl phosphorodichloridate in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes.

  • Polymerization: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. Stir continuously for 18 hours under argon[6].

  • Purification: Concentrate the mixture under reduced pressure and precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether. Recover the functionalized PPE via centrifugation and dry under vacuum to a constant weight.

Protocol B: Micellar Self-Assembly & Drug Encapsulation

Self-Validating System: The transition from a clear organic solution to a slightly opalescent aqueous dispersion visually validates successful micelle formation.

Step-by-Step Procedure:

  • Co-dissolution: Dissolve 50 mg of the synthesized PEG-b-PPE copolymer and 5 mg of a hydrophobic model drug (e.g., Paclitaxel) in 5 mL of a miscible organic solvent (e.g., THF or Acetone).

  • Dialysis: Transfer the solution into a regenerated cellulose dialysis tubing (MWCO 3500 Da).

  • Solvent Exchange: Dialyze against 2 L of deionized water for 48 hours, replacing the water every 6 hours. Causality: As the organic solvent diffuses out, the hydrophobic pentyl chains spontaneously aggregate to minimize aqueous exposure, trapping the drug within the newly formed micellar core[5].

  • Recovery: Pass the resulting micellar dispersion through a 0.45 µm syringe filter to remove unencapsulated drug aggregates, followed by lyophilization for long-term storage.

Quantitative Data Analysis

The impact of the pendant alkyl chain length on the macroscopic properties of the resulting polyphosphoester is profound. The table below summarizes the structure-property relationships when comparing different phosphorodichloridate monomers.

Pendant Alkyl GroupMonomer SourcePolymer

(°C)
Degradation Half-Life (pH 7.4)Critical Micelle Concentration (mg/L)
Methyl Methyl phosphorodichloridate-35.2~5 Days45.0
Ethyl Ethyl phosphorodichloridate-28.4~14 Days22.5
Pentyl Pentyl phosphorodichloridate-12.1~45 Days4.2

Table 1: Comparative physicochemical properties of amphiphilic PPE block copolymers synthesized via various alkyl phosphorodichloridates. The pentyl group significantly lowers the CMC and extends the degradation profile, optimizing the polymer for sustained drug delivery[2][5].

Process Visualizations

Polycondensation A Monomer Prep: Diol + DMAP in Anhydrous DCM B Cooling Phase: Chill to -40°C (Prevents cyclization) A->B C Monomer Addition: Pentyl Phosphorodichloridate B->C D Polymerization: Gradual warming to RT C->D E Purification: Precipitation in Ether D->E F Characterization: GPC, NMR Analysis E->F

Workflow for the step-growth polycondensation of pentyl-functionalized polyphosphoesters.

SelfAssembly A Amphiphilic PPE (Hydrophobic Pentyl Core) C Co-dissolution in THF/Acetone A->C B Hydrophobic Drug (e.g., Paclitaxel) B->C D Dialysis against Deionized Water C->D E Self-Assembly: Hydrophobic Core Formation D->E F Drug-Loaded PPE Nanomicelles E->F

Pathway of PPE micellar self-assembly and hydrophobic drug encapsulation via dialysis.

References

  • National Center for Biotechnology Information (PubChem). "Phosphorodichloridic acid, pentyl ester | C5H11Cl2O2P". PubChem Compound Summary for CID 6422923.[Link]

  • Wang, J., et al. "Biodegradable poly(terephthalate-co-phosphate)s: synthesis, characterization and drug-release properties." Biomaterials, 2009.[Link]

  • Wang, J., et al. "Polyphosphoesters in drug and gene delivery." Advanced Drug Delivery Reviews, 2003. [Link]

  • Nifant'ev, I., et al. "Design and Synthesis of Polyphosphodiesters." Encyclopedia, 2023. [Link]

  • Bauer, C., et al. "Terpyridine-Induced Folding of Anisotropic Polyphosphoester Platelets." ACS Polymers Au, 2021.[Link]

  • Du, J., et al. "Polyphosphoesters: Controlled Ring-Opening Polymerization and Biological Applications." ResearchGate, 2011.[Link]

Sources

Troubleshooting & Optimization

stabilization and storage of pentyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organophosphorus Reagents Division Subject: Ticket #5592 – Stabilization, Storage, and Handling of Pentyl Phosphorodichloridate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query

"We are seeing inconsistent phosphorylation yields with our current batch of pentyl phosphorodichloridate. The liquid appears slightly cloudy, and there is a pressure build-up in the storage vessel. How do we stabilize this reagent for long-term storage, and how can we verify its purity before use?"

Scientist Response

Hello,

Thank you for contacting the Technical Support Center. The issues you described—cloudiness and pressure build-up—are classic indicators of hydrolytic decomposition and autocatalytic degradation . Pentyl phosphorodichloridate (


) is an alkyl phosphorodichloridate; this class of compounds possesses a highly electrophilic phosphorus center that is aggressively sensitive to moisture.

Below is a comprehensive guide to stabilizing your reagent, troubleshooting your current batch, and establishing a robust handling protocol.

Part 1: The Core Directive (The "Why")

To stabilize pentyl phosphorodichloridate, you must understand the enemy: Moisture and Hydrogen Chloride (HCl) .

  • Hydrolysis: Upon contact with trace water, the P-Cl bond hydrolyzes to form the chlorophosphate and HCl gas.

  • Autocatalysis: The generated HCl is not just a byproduct; it is a catalyst. It protonates the phosphoryl oxygen, making the phosphorus center even more electrophilic and susceptible to further nucleophilic attack (by water or alcohols), leading to a runaway decomposition cycle.

  • The Pressure: The "pop" you hear when opening the bottle is HCl gas escaping. This confirms degradation has occurred.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade failure of the reagent when exposed to moisture.

Decomposition Reagent Pentyl Phosphorodichloridate (Active Reagent) Intermediate Pentyl Chlorophosphate (Degraded) Reagent->Intermediate Hydrolysis Moisture Trace Moisture (H₂O) Moisture->Intermediate HCl HCl Gas (Autocatalyst) Intermediate->HCl Release Polymer Polyphosphates (Viscous/Cloudy) Intermediate->Polymer Condensation HCl->Reagent Catalyzes Further Degradation

Figure 1: The hydrolytic degradation pathway of pentyl phosphorodichloridate showing the autocatalytic role of HCl.

Part 2: Storage & Stabilization Protocols

You cannot "fix" degraded material, but you can arrest the degradation of fresh material. Follow this protocol strictly.

Environmental Control (The Golden Rules)
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) Low temperature kinetically inhibits the hydrolysis reaction rate (

).
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid surface, superior to Nitrogen (

) for preventing moisture diffusion.
Container Schlenk Flask / Teflon-Sealed Vial Standard caps leak. Teflon (PTFE) liners are resistant to the corrosive P-Cl moiety. Avoid metal caps (corrosion risk).
Desiccant None inside the liquid Do not add molecular sieves directly to the liquid; they can act as Lewis acids or introduce dust. Use sieves in the secondary containment (desiccator).
The Transfer Protocol (Schlenk Technique)

Never pour this reagent. Pouring introduces atmospheric moisture.

  • Purge: Flush the receiving flask with Argon for 5 minutes.

  • Syringe: Use a gas-tight glass syringe with a stainless steel needle. Plastic syringes (polypropylene) may swell or leach plasticizers upon prolonged contact.

  • Positive Pressure: Ensure the source bottle is under a slight positive pressure of Argon before withdrawing liquid.

  • Wipe: Wipe the septum of the source bottle with a dry Kimwipe before and after puncture to remove surface moisture.

Part 3: Troubleshooting & FAQs

Q1: My liquid is cloudy. Can I filter it and use it?

Answer: Generally, no .

  • Diagnosis: Cloudiness usually indicates the formation of polyphosphates or phosphonic acid aggregates (see Figure 1).

  • Risk: Even if you filter the solids, the liquid likely contains dissolved HCl and hydrolyzed mono-chloridates. This will alter your stoichiometry.

  • Action: If the cloudiness is minor, you can attempt a vacuum distillation to recover pure material. If heavily precipitated, discard the batch.

Q2: How do I verify purity without running a full reaction?

Answer: Use


 NMR (Phosphorus NMR) . This is the gold standard.
  • Method: Dissolve a small aliquot in dry

    
     or 
    
    
    
    under Argon.
  • Signature:

    • Pure: Single sharp peak (typically around +3 to +5 ppm relative to

      
      , though shifts vary by solvent).
      
    • Degraded: Multiple peaks. A peak shifting upfield (more negative) usually indicates hydrolysis products (phosphoric acid derivatives).

Q3: The bottle hissed when I opened it. Is it safe?

Answer: The hiss is pressurized HCl gas.

  • Immediate Action: Vent the bottle in a fume hood immediately.

  • Implication: The reagent has partially hydrolyzed.[1] The concentration of the active dichloridate is now lower than the label claim. You must titrate or distill before use in sensitive applications.

Part 4: Emergency Handling & Disposal

Safety Warning: Pentyl phosphorodichloridate reacts violently with water.[2][3]

  • Spill Management:

    • Do NOT use water. Water will cause an acid geyser.

    • Absorb: Use dry sand, vermiculite, or clay.

    • Neutralize: Once absorbed, treat the solid waste with a dilute solution of Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) slowly in a bucket to quench the P-Cl bonds.
  • Skin Contact:

    • Wash with copious amounts of soap and water.[2][3][4][5] The chemical causes acid burns (HCl) and can absorb through the skin to inhibit acetylcholinesterase (organophosphate toxicity).

Part 5: Decision Matrix for Reagent Viability

Use this workflow to determine if your current batch is usable.

Workflow Start Inspect Reagent Visual Visual Check: Clear or Cloudy? Start->Visual Cloudy Cloudy/Precipitate Visual->Cloudy Clear Clear Liquid Visual->Clear Distill Perform Vacuum Distillation Cloudy->Distill High Value? Discard Discard as Hazardous Waste Cloudy->Discard Low Value? NMR Run 31P NMR Clear->NMR SinglePeak Single Peak NMR->SinglePeak MultiPeak Multiple Peaks NMR->MultiPeak Use Safe to Use SinglePeak->Use MultiPeak->Distill Distill->Use Pure Fraction

Figure 2: Quality Control Decision Tree for evaluating stored phosphorodichloridates.

References

  • PubChem. Phenyl phosphorodichloridate (Analogous Reactivity Data). National Library of Medicine. Available at: [Link]

  • Kosolapoff, G. M. (1950). Organophosphorus Compounds.[6][7][8][9] John Wiley & Sons. (Foundational text on P-Cl bond hydrolysis kinetics).

  • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology. CRC Press.

Sources

Technical Support Center: Pentyl Phosphorodichloridate Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organophosphorus synthesis. Pentyl phosphorodichloridate (RO–P(O)Cl₂, where R = pentyl) is a highly reactive electrophilic phosphorylating agent used extensively in the synthesis of phosphate esters, phosphoramidates, and nucleotide prodrugs[1]. Due to the extreme lability of its phosphorus-chlorine bonds, working with this reagent presents significant challenges, primarily revolving around moisture sensitivity, steric hindrance, and competing side reactions.

This guide provides field-proven diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to ensure your phosphorylation reactions succeed.

Section 1: Diagnostic Workflow

When a reaction with pentyl phosphorodichloridate fails, identifying the exact point of failure is critical. Use the diagnostic flowchart below to trace the root cause of low yields or unexpected byproducts.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / Byproducts) CheckMoisture Check Moisture Control (Hydrolysis?) Start->CheckMoisture CheckTemp Check Temperature (Over-phosphorylation?) Start->CheckTemp CheckBase Evaluate Base & Solvent (Incomplete Conversion?) Start->CheckBase Dry Use Schlenk techniques, dry solvents, inert atm CheckMoisture->Dry If P-NMR shows phosphoric acid TempControl Maintain -78°C to 0°C during addition CheckTemp->TempControl If multiple spots on TLC BaseOpt Use non-nucleophilic base (e.g., TEA, NMI) CheckBase->BaseOpt If starting material remains

Diagnostic workflow for troubleshooting failed pentyl phosphorodichloridate reactions.

Section 2: Core Troubleshooting FAQs

Q1: Why is my pentyl phosphorodichloridate hydrolyzing before the reaction even starts? Causality & Solution: Alkyl phosphorodichloridates are exceptionally sensitive to moisture. The highly electrophilic phosphorus center undergoes rapid nucleophilic attack by water, cleaving the P–Cl bonds to form pentyl phosphoric acid and corrosive hydrochloric acid (HCl) gas[1][2]. Even ambient atmospheric humidity is sufficient to degrade the reagent. Action: All transfers must be performed using Schlenk techniques under a dry argon or nitrogen atmosphere. Ensure all glassware is oven-dried (150 °C for >4 hours) and solvents are rigorously anhydrous[3].

Q2: I am seeing over-phosphorylation or chlorination byproducts. How do I control selectivity? Causality & Solution: The high reactivity of pentyl phosphorodichloridate means that once the first chloride is displaced, the resulting intermediate (e.g., a phosphoramidochloridate) remains highly electrophilic and can react again if kinetic energy is too high[1][3]. Action: Selectivity is kinetically controlled by temperature. Perform the initial nucleophilic substitution at -78 °C with a slow, dropwise addition of the reagent to prevent localized concentration spikes and exothermic runaway[3].

Q3: The reaction with my nucleophile (amine/alcohol) is incomplete. What is wrong? Causality & Solution: As the reaction proceeds, HCl is generated as a byproduct. If this acid is not efficiently scavenged, it will protonate your nucleophile, rendering it inactive and stalling the reaction. Furthermore, steric hindrance from the pentyl chain can slow down the substitution. Action: Utilize a non-nucleophilic base such as triethylamine (TEA) or N-methylimidazole (NMI)[1]. NMI is particularly effective as it acts as a nucleophilic catalyst, forming a highly reactive intermediate before transferring the phosphoryl group to your target alcohol or amine[4].

Q4: How do I purify the phosphoramidate/phosphate ester intermediate without degrading it? Causality & Solution: Phosphate derivatives frequently pose severe purification problems due to the lability of P–OR groups[5]. Standard aqueous workups can cause rapid hydrolysis of the intermediate. Action: Avoid aqueous extraction if possible. Instead, quench the reaction with a mild alcohol or amine, filter off the precipitated amine hydrochloride salts under inert conditions, and purify the crude mixture using column chromatography with neutralized silica gel[3][4][5].

Section 3: Quantitative Reaction Parameters

To ensure reproducibility, benchmark your experimental setup against these validated physicochemical and kinetic parameters.

ParameterOptimal Range / ChoiceConsequence of DeviationMechanistic Rationale
Solvent Moisture < 10 ppm H₂OComplete hydrolysis to phosphoric acidWater acts as a strong nucleophile, displacing chloride ions and generating HCl[1][3].
Addition Temperature -78 °C to 0 °COver-phosphorylation, poor selectivityLower temperatures kinetically favor mono-substitution over di-substitution[3].
Base Selection Triethylamine (TEA) or NMIIncomplete conversion, stalled reactionNon-nucleophilic bases scavenge generated HCl, shifting the equilibrium forward[1][4].
Reagent Addition Rate Dropwise (1-2 mL/min)Exothermic runaway, byproduct formationSlow addition prevents localized concentration spikes, ensuring controlled reactivity[3].

Section 4: Self-Validating Experimental Protocol

The following protocol details a two-step, one-pot phosphorylation reaction. It is designed as a self-validating system , meaning each step includes a built-in diagnostic check to confirm success before proceeding.

ReactionMechanism Reagent Pentyl Phosphorodichloridate Intermediate Reactive Intermediate (Phosphoramidochloridate) Reagent->Intermediate Base + Amine (-78°C) Degradation Hydrolysis Byproducts (RO-P(O)(OH)2) Reagent->Degradation H2O (Moisture) Product Target Phosphate Ester / Phosphoramidate Intermediate->Product Nucleophile (0°C to RT)

Mechanistic pathways of pentyl phosphorodichloridate highlighting product and byproduct formation.

Step 1: System Preparation & Dehydration
  • Dry all glassware in an oven at 150 °C for a minimum of 4 hours. Assemble the apparatus while hot under a continuous stream of dry argon.

  • Self-Validation Check: Perform a Karl Fischer titration on your anhydrous solvent (e.g., THF or Dichloromethane). Do not proceed unless moisture is confirmed to be < 10 ppm.

Step 2: Reagent Activation
  • Dissolve pentyl phosphorodichloridate (1.0 equiv) in the anhydrous solvent. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Self-Validation Check: Extract a 0.1 mL aliquot under argon and analyze via ³¹P NMR. A single peak around ~5 ppm confirms the intact dichloridate. If peaks are observed near 0 to -10 ppm, premature hydrolysis has occurred, and the reagent must be discarded[1].

Step 3: Primary Nucleophile Addition
  • Prepare a solution of the primary amine or alcohol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous solvent.

  • Add this mixture dropwise to the cooled phosphorodichloridate solution over 30 minutes.

  • Self-Validation Check: A copious white precipitate of triethylammonium chloride must form almost immediately in the flask. This visual cue confirms the successful displacement of the first chloride ion and the scavenging of HCl[4].

Step 4: Secondary Nucleophile Addition & Warming
  • Add the secondary nucleophile (e.g., a nucleoside) to the reaction mixture.

  • Remove the dry ice bath and allow the reaction to slowly warm to room temperature (0 °C to 25 °C) while stirring for 2–4 hours[1].

  • Self-Validation Check: Monitor reaction progression by TLC (using a CH₂Cl₂/MeOH system). The complete disappearance of the starting nucleophile spot indicates successful coupling[4].

Step 5: Quenching and Isolation
  • Quench any unreacted phosphorylating agent by adding a small amount of anhydrous methanol or β-cyanoethanol[4].

  • Filter the precipitated triethylammonium chloride salts rapidly under an inert atmosphere.

  • Remove the solvent under reduced pressure and purify the crude product via vacuum distillation or inert column chromatography, strictly avoiding aqueous acidic/basic workups[1][3].

References

1.1 - Benchchem 2.3 - Sincere Chemicals 3. 2 - Sincere Chemicals 4. - UCL Discovery 5. 5 - Thieme Connect 6.4 - Indian Academy of Sciences

Sources

catalyst selection for reactions involving pentyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organophosphorus synthesis. Pentyl phosphorodichloridate is a highly reactive, bifunctional electrophile widely utilized in the synthesis of phosphoramidates, phosphate diesters, and nucleotide prodrugs (e.g., ProTides). Because it possesses two labile chloride leaving groups, achieving high regioselectivity and preventing side reactions requires precise catalyst selection.

As a Senior Application Scientist, I have structured this guide to provide field-proven insights, mechanistic causality, and self-validating protocols to ensure your phosphoryl-transfer reactions succeed.

Part 1: Strategic Catalyst Selection Matrix

Selecting the correct catalyst dictates the transition state of the phosphoryl-transfer reaction[1]. The table below summarizes the quantitative and qualitative properties of standard catalysts used alongside pentyl phosphorodichloridate.

CatalystpKa (Conjugate Acid)Relative NucleophilicitySteric ProfilePrimary ApplicationTypical Conversion
NMI (N-Methylimidazole)~7.0HighLowPrimary/Secondary Alcohols; Prodrugs75–90%
DMAP (4-Dimethylaminopyridine)~9.6Very HighModerateHighly Hindered Substrates60–85%
DIPEA (N,N-Diisopropylethylamine)~10.5Non-NucleophilicVery HighAcid Scavenger / Reactive AminesN/A (Co-catalyst)
TEA (Triethylamine)~10.7LowHighGeneral Base / Acid ScavengerN/A (Co-catalyst)

Part 2: Mechanistic Workflow of Catalysis

Understanding the logical relationship between your reagent, catalyst, and nucleophile is critical. Nucleophilic catalysts (like NMI) actively participate in the reaction by forming a highly reactive intermediate, whereas general bases (like DIPEA) merely facilitate the reaction by deprotonating the incoming nucleophile[2].

Mechanism cluster_NMI Nucleophilic Catalysis (NMI) cluster_Base General Base Catalysis (DIPEA) Reagent Pentyl Phosphorodichloridate (Electrophile) NMI N-Methylimidazole (NMI) Reagent->NMI Pathway A DIPEA DIPEA / TEA Reagent->DIPEA Pathway B Zwitterion Phosphoryl-Imidazolium Intermediate NMI->Zwitterion Fast Attack Product Phosphorylated Product + HCl Salt Zwitterion->Product Rapid Substitution Deprotonation Alkoxide Formation (Slower) DIPEA->Deprotonation Proton Abstraction Deprotonation->Product Direct Attack on P(V) Nucleophile Incoming Nucleophile (ROH / RNH2) Nucleophile->Zwitterion Nucleophile->Deprotonation

Mechanistic pathways of nucleophilic vs. general base catalysis in phosphorylation.

Part 3: Self-Validating Standard Operating Procedure (SOP)

Workflow: Sequential Asymmetric Phosphorylation using NMI Objective: Coupling pentyl phosphorodichloridate with a primary alcohol, followed by an amine (e.g., standard phosphoramidate prodrug synthesis).

Step 1: Reagent Integrity & System Purging

  • Action: Flame-dry all glassware under vacuum and backfill with dry Argon. Inspect the pentyl phosphorodichloridate.

  • Causality: Phosphorodichloridates are exquisitely sensitive electrophiles that rapidly hydrolyze in the presence of ambient moisture, releasing HCl gas and forming unreactive phosphonic acids[3].

  • Validation Checkpoint: The reagent must be a clear, colorless liquid. If it is cloudy, exhibits high viscosity, or fumes excessively upon opening, hydrolysis has occurred. Discard and use a fresh batch.

Step 2: Formation of the Phosphoryl-Imidazolium Intermediate

  • Action: Dissolve the primary alcohol (1.0 eq) in anhydrous THF. Add NMI (2.5 eq) and cool the system to -25°C. Dropwise, add pentyl phosphorodichloridate (1.1 eq).

  • Causality: Cooling to -25°C prevents runaway exothermic reactions and suppresses symmetric dimer formation. NMI acts as both a nucleophilic catalyst and an acid scavenger, displacing the first chloride to form a highly reactive zwitterion[3].

  • Validation Checkpoint: Within 5–10 minutes, a fine white suspension (NMI·HCl salt) will precipitate. The appearance of this precipitate is a visual confirmation that the first chloride displacement was successful.

Step 3: Second Nucleophilic Substitution

  • Action: After 30 minutes, add the second nucleophile (e.g., an amino ester salt, 1.2 eq) dissolved in THF. Allow the reaction to slowly warm to 25°C.

  • Causality: The intermediate phosphorochloridate is significantly less electrophilic than the starting material. Warming to room temperature (25°C) provides the necessary thermal energy to overcome the higher activation barrier for the second displacement[3].

  • Validation Checkpoint: Monitor via LC-MS. The intermediate mass (M+ - Cl) should cleanly transition to the final product mass. The reaction mixture will become significantly thicker due to the generation of additional NMI·HCl.

Step 4: Quench and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate.

  • Causality: NaHCO3 neutralizes residual HCl and hydrolyzes any unreacted phosphorochloridate species, preventing them from reacting with the extraction solvents.

  • Validation Checkpoint: The cessation of CO2 evolution (bubbling) indicates complete neutralization of the acidic byproducts.

Part 4: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why is my reaction yielding symmetric 3'-3' or 5'-5' internucleotide dimers? Causality: This is a classic symptom of over-activation. DMAP is a highly potent nucleophilic catalyst that can hyper-activate the intermediate. If the incoming alcohol is sterically hindered or slow to attack, the highly reactive intermediate persists long enough to react with another molecule of the already phosphorylated product. Solution: Modulate your catalyst. Replacing DMAP with NMI attenuates this hyper-reactivity while maintaining sufficient catalytic turnover, drastically reducing symmetric byproduct formation[4]. Furthermore, ensure strict stoichiometric control by adding the phosphorodichloridate dropwise to the substrate, not vice versa.

Q2: When should I use a pure general base (DIPEA) versus a nucleophilic catalyst (NMI/DMAP)? Causality: It depends entirely on the nucleophile's strength and the transition state of the phosphoryl-transfer reaction[1]. Nucleophilic catalysts (NMI) attack the P(V) center to form a highly reactive phosphoryl-imidazolium zwitterion, artificially lowering the activation energy for weak nucleophiles (like secondary alcohols). General bases (DIPEA) merely act as acid scavengers and rely on the inherent nucleophilicity of the alcohol/amine[2]. Solution: Use NMI for unreactive or sterically hindered alcohols. Use DIPEA for highly reactive amines to prevent runaway over-reaction.

Q3: My reaction stalls after the first chloride substitution. How do I force the second substitution? Causality: The substitution of the first chloride replaces a highly electron-withdrawing group (-Cl) with an electron-donating alkoxy group (-OR). This dramatically reduces the electrophilicity of the phosphorus center, making the second chloride displacement significantly slower. Solution: To drive the reaction to completion, elevate the temperature slightly (from -25°C to 25°C) and ensure an excess of the nucleophilic catalyst (e.g., NMI) is present to activate the less reactive intermediate[3].

Part 5: References

  • US8759318B2 - Phosphoramidate derivatives of guanosine nucleoside compounds for treatment of viral infections - Google Patents. 3

  • Novel Methods for Synthesis of High Quality Oligonucleotides - Diva-Portal.org. 4

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews. 2

  • Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis - Herschlag Lab. 1

Sources

Validation & Comparative

Advanced Analytical Techniques for Phosphorodichloridic Acid, Pentyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Analytical Challenge

Phosphorodichloridic acid, pentyl ester (also known as pentyl phosphorodichloridate, CAS 6188-71-2), is a highly reactive organophosphorus intermediate widely utilized in the synthesis of prodrugs, flame retardants, and specialty agrochemicals [1]. The molecule features a pentyl chain attached to a phosphorus center via an oxygen linkage, alongside two highly labile phosphorus-chlorine (P-Cl) bonds.

The primary analytical challenge with pentyl phosphorodichloridate is its extreme moisture sensitivity. The P-Cl bonds rapidly hydrolyze upon exposure to atmospheric moisture, yielding pentyl dihydrogen phosphate and hydrochloric acid [2]. Consequently, traditional aqueous-based analytical techniques (like standard reversed-phase HPLC) are fundamentally incompatible without prior derivatization. This guide provides a critical comparison of anhydrous analytical techniques, detailing the causality behind experimental choices to ensure scientific integrity and self-validating workflows.

Comparative Overview of Analytical Modalities

To establish a robust quality control and structural verification framework, researchers must select techniques that either preserve the P-Cl bond or intentionally derivatize it for indirect measurement.

Analytical TechniquePrimary ApplicationAdvantagesLimitations
Nuclear Magnetic Resonance (³¹P, ¹H, ¹³C NMR) Structural elucidation, absolute purityDirect, non-destructive, requires no derivatization. ³¹P is highly sensitive to P oxidation state.Requires strictly anhydrous deuterated solvents; expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Trace impurity profiling, molecular weightHigh sensitivity and resolution for volatile impurities.Direct injection risks column degradation; derivatization is often mandatory.
Fourier Transform Infrared Spectroscopy (FTIR) Functional group verification (P=O, P-Cl)Rapid, requires minimal sample preparation.Lower sensitivity for trace impurities; qualitative rather than strictly quantitative.

In-Depth Methodologies and Causality

³¹P and Multinuclear NMR Spectroscopy (The Gold Standard)

Causality & Rationale: For reactive organophosphorus compounds, ³¹P NMR is the definitive analytical tool [3]. Because ³¹P has a 100% natural abundance and a wide chemical shift range, it provides unambiguous confirmation of the phosphorus environment. Alkyl phosphorodichloridates typically exhibit a ³¹P chemical shift between +4.0 ppm and +10.0 ppm (relative to 85% H₃PO₄) [6]. The presence of hydrolysis products (such as phosphoric acid derivatives) will immediately manifest as distinct upfield peaks (around 0 to -5 ppm), making this a self-validating system for sample integrity [5].

Self-Validating Protocol: Anhydrous NMR Preparation

  • Preparation Environment: Transfer 20-30 mg of pentyl phosphorodichloridate into an oven-dried NMR tube strictly within a nitrogen or argon-filled glovebox to prevent premature hydrolysis.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous, acid-free Chloroform-d (CDCl₃) stored over activated 4Å molecular sieves. Causality: Trace water in standard CDCl₃ will react with the sample, generating HCl which can further catalyze decomposition.

  • Internal/External Standard: Utilize an external coaxial capillary containing 85% H₃PO₄ (0.0 ppm) for precise ³¹P chemical shift referencing.

  • Acquisition: Acquire ³¹P{¹H} (proton-decoupled) spectra using a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration of the phosphorus signals.

  • Validation: Cross-reference with ¹H NMR. The alpha-protons of the pentyl chain (-CH₂-O-P) should appear as a diagnostic multiplet (typically around 4.2 - 4.5 ppm) due to coupling with both adjacent protons and the ³¹P nucleus (typically a doublet of triplets, ³J_{PH} ~ 8-10 Hz).

GC-MS via In Situ Derivatization

Causality & Rationale: Direct injection of phosphorodichloridates into a GC system is strongly discouraged. The high temperatures of the injection port and the presence of residual silanol groups on the GC column will cause the P-Cl bonds to degrade, leading to peak tailing, column damage, and artifact formation [4]. To circumvent this, the sample must be derivatized into a stable, volatile ester. Quenching the pentyl phosphorodichloridate with anhydrous methanol in the presence of a non-nucleophilic base (e.g., triethylamine) quantitatively yields pentyl dimethyl phosphate, which is perfectly suited for GC-MS analysis.

Self-Validating Protocol: Methanolysis Derivatization for GC-MS

  • Reagent Preparation: In a dry vial under inert gas, dissolve 10 mg of pentyl phosphorodichloridate in 1.0 mL of anhydrous toluene.

  • Derivatization: Add 50 µL of anhydrous triethylamine (TEA) as an acid scavenger, followed immediately by 50 µL of anhydrous methanol. Causality: TEA neutralizes the generated HCl, preventing acid-catalyzed cleavage of the pentyl ester bond.

  • Reaction & Filtration: Vortex the mixture for 2 minutes at room temperature. A white precipitate of triethylamine hydrochloride (TEA·HCl) will form, validating that the substitution reaction has occurred. Filter the mixture through a 0.22 µm PTFE syringe filter.

  • GC-MS Analysis: Inject 1 µL of the filtrate into the GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm × 0.25 µm). Use an initial oven temperature of 80°C (hold 2 min), ramp at 15°C/min to 280°C.

  • Mass Spectral Validation: The resulting pentyl dimethyl phosphate will exhibit a characteristic electron ionization (EI) fragmentation pattern, including a prominent molecular ion or characteristic fragments at m/z 127[(CH₃O)₂P(=O)OH₂]⁺ due to McLafferty-type rearrangement.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Rationale: FTIR provides rapid, qualitative verification of the functional groups. The P=O stretch is highly sensitive to the electronegativity of attached substituents. In phosphorodichloridates, the highly electronegative chlorine atoms withdraw electron density, strengthening the P=O bond and shifting its stretching frequency to a higher wavenumber (~1280-1310 cm⁻¹) compared to standard trialkyl phosphates (~1250 cm⁻¹).

Self-Validating Protocol: Inert ATR-FTIR

  • Background Collection: Collect a background spectrum on a diamond ATR crystal within a dry-purged environment (relative humidity < 5%).

  • Sample Application: Deposit a single drop of neat pentyl phosphorodichloridate onto the crystal.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Diagnostic Peak Identification:

    • P=O Stretch: ~1290 cm⁻¹ (Strong)

    • P-O-C (Aliphatic) Stretch: ~1020-1050 cm⁻¹ (Strong, broad)

    • P-Cl Asymmetric/Symmetric Stretches: ~540-590 cm⁻¹ (Medium, sharp). Causality: The presence of these low-frequency bands confirms the integrity of the P-Cl bonds. If a broad band appears at ~3200-3400 cm⁻¹ (O-H stretch), the sample has undergone hydrolysis.

Quantitative Data Summary

The following table summarizes the expected diagnostic analytical signals for pure pentyl phosphorodichloridate and its derivatized counterpart.

Analytical TargetTechniqueDiagnostic Signal / ValueStructural Assignment
Pentyl Phosphorodichloridate ³¹P NMR (CDCl₃)+5.0 to +9.0 ppm (singlet)P(V) bonded to 2x Cl, 1x OR
¹H NMR (CDCl₃)~4.3 ppm (multiplet, 2H)-CH₂-O-P (alpha protons)
FTIR (ATR)~1290 cm⁻¹P=O stretching
FTIR (ATR)~550 cm⁻¹P-Cl stretching
Pentyl Dimethyl Phosphate (Derivatized)GC-MS (EI)m/z 127 (base peak)[(CH₃O)₂P(=O)OH₂]⁺
³¹P NMR (CDCl₃)~ -1.0 to +1.0 ppmP(V) bonded to 3x OR

Analytical Decision Workflow

To ensure the highest scientific integrity, the following workflow dictates the analytical approach based on the specific data requirements for pentyl phosphorodichloridate.

AnalyticalWorkflow Start Sample: Pentyl Phosphorodichloridate (Moisture Sensitive) Decision Primary Analytical Goal? Start->Decision Goal1 Structural & Purity Confirmation Decision->Goal1 Purity Goal2 Trace Impurity Profiling Decision->Goal2 Trace Goal3 Rapid Functional Group Check Decision->Goal3 Quick Prep1 Anhydrous Dilution (CDCl3 over Sieves) Goal1->Prep1 Prep2 Derivatization (MeOH + TEA in Toluene) Goal2->Prep2 Prep3 Direct Neat Application (Dry Purge Environment) Goal3->Prep3 Tech1 ³¹P & ¹H NMR (Non-destructive) Prep1->Tech1 Tech2 GC-MS Analysis (Volatile Esters) Prep2->Tech2 Tech3 ATR-FTIR (P=O, P-Cl bands) Prep3->Tech3

Figure 1: Decision tree for the analysis of moisture-sensitive alkyl phosphorodichloridates.

Conclusion

The analysis of phosphorodichloridic acid, pentyl ester requires a fundamental understanding of its reactivity. Direct analysis is only feasible through non-destructive, strictly anhydrous techniques like ³¹P NMR and inert ATR-FTIR [3, 6]. When high-resolution separation is required for trace profiling, GC-MS is highly effective, provided the analyst employs a self-validating derivatization protocol to protect the analytical instrumentation and ensure data integrity [4]. By adhering to these causality-driven methodologies, researchers can confidently characterize this critical organophosphorus intermediate.

References

  • National Center for Biotechnology Information (NCBI). "Phosphorodichloridic acid, pentyl ester | C5H11Cl2O2P | CID 6422923". PubChem. Available at:[Link]

  • UCL Discovery. "DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL ANTI-CANCER AND ANTI-HIV CHEMOTHERAPEUTIC AGENTS". University College London. Available at:[Link]

  • Cardiff University. "The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs". ORCA. Available at:[Link]

  • Boulet, C. A., & D'agostino, P. A. "Analysis of dimethylpyrophosphonate decomposition products of VX by GC-MS/MS and 31P NMR". ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. "Supporting Information: NMR Analysis of Phosphorodichloridates". RSC. Available at:[Link]

  • UCL Discovery. "SYNTHESIS OF SOME NOVEL NUCLEOTIDE DERIVATIVES AS POTENTIAL ANTI-AIDS DRUGS". University College London. Available at:[Link]

Advanced Characterization of Phosphorodichloridic Acid, Pentyl Ester (CAS 6188-71-2)

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Mass Spectrometry Guide

Executive Summary

Phosphorodichloridic acid, pentyl ester (CAS 6188-71-2), also known as pentyl dichlorophosphate, is a highly reactive organophosphorus intermediate used in the synthesis of agrochemicals and plasticizers. Its analysis presents a unique paradox: the chloridate functionality provides a distinct isotopic signature (Cl₂) but is moisture-sensitive, leading to rapid hydrolysis and column degradation.

This guide compares three distinct analytical workflows: Direct Inert GC-MS , Derivatization GC-MS , and LC-MS/MS . While direct analysis offers speed, derivatization is established here as the "Gold Standard" for quantitative accuracy and system stability.

Part 1: Chemical Profile & Reactivity

Before selecting an MS mode, the analyst must understand the stability profile of the analyte.

PropertySpecificationMass Spec Implication
Formula C₅H₁₁Cl₂O₂PMW: 205.02 Da
Structure Pentyl–O–P(=O)Cl₂Distinctive Cl₂ isotope pattern (9:6:1)
Reactivity High (P-Cl bond)Hydrolyzes to HCl + Pentyl acid phosphate on contact with moisture.
Boiling Point ~215°C (Predicted)Requires high inlet temp, risking thermal degradation.
Part 2: Methodological Comparison

This section objectively compares the performance of the three primary workflows.

Method A: Direct GC-MS (EI)
  • Principle: Direct injection of the analyte into an inert GC system.

  • Best For: Rapid purity checks of raw synthesis products.

  • Performance: High risk. The P-Cl bonds react with active sites (silanols) in the liner and column, leading to peak tailing and "ghost" peaks of HCl.

  • Detection Limit: Moderate (10–50 ppm).

Method B: Derivatization GC-MS (Recommended)
  • Principle: Conversion of the reactive P-Cl bonds to stable P-OMe bonds using methanol/base.

  • Best For: Quantitative analysis, impurity profiling, and regulated testing.

  • Performance: Excellent. The resulting Pentyl dimethyl phosphate is stable, volatile, and yields sharp peaks.

  • Detection Limit: Low (10–100 ppb).

Method C: LC-MS/MS (ESI-)
  • Principle: Electrospray ionization in negative mode.[1]

  • Best For: Trace analysis in biological matrices (plasma/urine).

  • Performance: The parent ester is rarely seen; this method typically detects the hydrolysis product (Pentyl phosphate).

  • Detection Limit: Ultra-low (<1 ppb).

Part 3: Experimental Protocols
Protocol 1: The "Gold Standard" Derivatization Workflow

This protocol converts the unstable dichloridate into a stable dimethyl ester for GC-MS analysis.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA) – acts as an HCl scavenger.

  • Hexane (Extraction solvent)

Step-by-Step:

  • Preparation: In a 2 mL GC vial, add 50 µL of sample (Pentyl dichlorophosphate).

  • Reaction: Add 500 µL of cold Anhydrous MeOH containing 1% TEA.

    • Mechanism:[2][3]

      
      
      
  • Incubation: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes.

  • Extraction: Add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.

  • Injection: Inject 1 µL of the upper Hexane layer.

Protocol 2: Direct GC-MS Conditions
  • Column: Rtx-5 Amine or DB-5ms (30m x 0.25mm x 0.25µm). Note: Base-deactivated columns reduce tailing.

  • Inlet: Split 20:1, 250°C. Crucial: Use a deactivated glass wool liner to prevent adsorption.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • MS Source: 230°C, 70 eV Electron Ionization (EI).

Part 4: Data Interpretation & Visualization[6]
Fragmentation Pathway (Direct EI)

The mass spectrum of Pentyl dichlorophosphate is dominated by the stability of the phosphorus-oxygen bond and the lability of the alkyl chain.

Key Diagnostic Ions (m/z):

  • 204/206/208: Molecular Ion [M]⁺ (Weak, 9:6:1 ratio due to Cl₂).

  • 135/137: [HO-P(=O)Cl₂]⁺ – Result of McLafferty Rearrangement (Loss of Pentene).

  • 117/119/121: [POCl₂]⁺ – Base peak characteristic of dichlorophosphates.

  • 71: [C₅H₁₁]⁺ – Pentyl carbocation.

Fragmentation M Molecular Ion [C5H11-O-P(O)Cl2]+ m/z 204 (9:6:1) McL McLafferty Rearrangement [HO-P(O)Cl2]+ m/z 135 M->McL - C5H10 (Pentene) Alkyl Pentyl Cation [C5H11]+ m/z 71 M->Alkyl C-O Cleavage POCl2 Dichlorophosphoryl Ion [POCl2]+ m/z 117 McL->POCl2 - H2O Pentene Neutral Loss Pentene (C5H10) -70 Da

Figure 1: Proposed EI fragmentation pathway for Phosphorodichloridic acid, pentyl ester. The McLafferty rearrangement is facilitated by the gamma-hydrogens on the pentyl chain.

Derivatization Workflow Diagram

Visualizing the sample preparation to ensure reproducibility.

Workflow Step1 Sample: Pentyl Dichlorophosphate (Reactive) Step2 Add MeOH + TEA (Quench & Scavenge HCl) Step1->Step2 Derivatization Step3 Formation of Pentyl Dimethyl Phosphate (Stable) Step2->Step3 Reaction Step4 Liquid-Liquid Extraction (Hexane/Water) Step3->Step4 Cleanup Step5 GC-MS Analysis Target m/z: 196 (M+ for derivative) Step4->Step5 Inject Hexane Layer

Figure 2: Derivatization workflow converting the reactive chloride to a stable methyl ester for accurate quantification.

Part 5: Quantitative Comparison Table
FeatureDirect GC-MS (EI)Derivatization GC-MSLC-MS/MS (ESI-)
Analyte Detected Pentyl dichlorophosphatePentyl dimethyl phosphatePentyl phosphate (Hydrolysis product)
Stability Poor (Degrades in inlet)High (Stable for weeks)High (in aqueous buffer)
Sensitivity Low (Loss to adsorption)HighVery High
Specificity High (Isotope pattern)Moderate (Loss of Cl pattern)High (MRM transitions)
Prep Time < 5 mins15 mins10 mins
References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phosphorodichloridic acid, butyl ester (Homolog Reference). NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Zenkevich, I. G., & Nosova, V. E. (2019). Gas-Chromatographic Retention Indices in GC/MS Identification of Alkyl Dichlorophosphates. Journal of Analytical Chemistry. [Link]

  • PubChem. Phosphorodichloridic acid, pentyl ester (Compound Summary).[5][6] National Library of Medicine. [Link]

  • Shimadzu Application News. Analysis of Alkyl Halides and Genotoxic Impurities by GC-MS.[Link]

Sources

alternatives to Phosphorodichloridic acid, pentyl ester for phosphorylation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Modern Phosphorylation: Evaluating Alternatives to Pentyl Phosphorodichloridate

In the landscape of synthetic organic chemistry and drug development, the introduction of a phosphate moiety is a cornerstone transformation, critical for creating prodrugs, synthesizing oligonucleotides, and modulating the biological activity of small molecules. For decades, reagents like phosphorodichloridic acid, pentyl ester (pentyl phosphorodichloridate) have served as straightforward, potent phosphorylating agents. However, their high reactivity, moisture sensitivity, and generation of stoichiometric hydrochloric acid present significant challenges, particularly when working with acid-sensitive or complex substrates.

This guide provides a comparative analysis of robust and versatile alternatives to traditional phosphorodichloridates. We will delve into the mechanistic nuances, practical advantages, and experimental protocols for several classes of modern phosphorylating agents, offering the data and insights necessary for researchers to select the optimal method for their specific application.

The Baseline: Understanding Phosphorodichloridates

Pentyl phosphorodichloridate is a powerful and direct phosphorylating agent. Its reactivity stems from the two highly electrophilic P-Cl bonds. The reaction proceeds via a nucleophilic attack from an alcohol on the phosphorus center, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Mechanism of a Typical Phosphorodichloridate Reaction

cluster_reactants Reactants cluster_products Reaction Pathway PCl2 R'O-P(O)Cl₂ (Pentyl Phosphorodichloridate) Intermediate R'O-P(O)(OR)Cl (Monochloride Intermediate) PCl2->Intermediate Displaces Cl⁻ ROH R-OH (Substrate) ROH->PCl2 1. Nucleophilic Attack Base Base (e.g., Pyridine) Base->Intermediate Scavenges HCl Product R'O-P(O)(OR)₂ (Target Phosphate Ester) Intermediate->Product 2. Second Nucleophilic Attack Byproduct 2 HCl·Base (Salt Byproduct)

Caption: General workflow for phosphorylation using a phosphorodichloridate reagent.

While effective for simple, robust primary alcohols, this method suffers from several drawbacks:

  • Byproduct Formation: The generation of HCl can cause degradation of acid-labile functional groups.

  • Over-reactivity: The high reactivity can lead to poor selectivity in multifunctional molecules.

  • Moisture Sensitivity: The reagent is readily hydrolyzed, requiring strictly anhydrous conditions and careful handling.

Key Alternatives and Comparative Analysis

Modern synthetic strategies demand milder conditions, higher functional group tolerance, and greater control. Below, we compare leading alternatives to pentyl phosphorodichloridate.

Comparative Data Overview
Reagent ClassKey Reagent ExampleTypical ConditionsByproductsKey AdvantageKey Disadvantage
Phosphorodichloridates Pentyl phosphorodichloridatePyridine or Et₃N, CH₂Cl₂, 0 °C to RTHCl (acidic)High reactivity, low costMoisture sensitive, harsh
Phosphoramidites 2-Cyanoethyl N,N-diisopropyl-chlorophosphoramiditeActivator (e.g., Tetrazole), MeCNTetrazole saltMild, high yielding, automatedRequires subsequent oxidation
H-Phosphonates Di-tert-butyl H-phosphonatePivaloyl chloride, PyridinePivalic acid, Pyridinium HClStable reagent, good for diolsRequires oxidation step
Diphenyl Phosphate Derivatives Diphenyl phosphoryl chloride (DPPC)DMAP, Pyridine, CH₂Cl₂Pyridinium HClGood for hindered alcoholsPhenol removal can be tricky
Mitsunobu Reaction Diphenyl phosphate, DIAD/DEAD, PPh₃THF, 0 °C to RTDIAD/DEAD-H, Ph₃P=OInversion of stereochemistryStoichiometric byproducts

Deep Dive: Phosphoramidite Chemistry

Phosphoramidite chemistry, the cornerstone of automated DNA/RNA synthesis, offers unparalleled mildness and efficiency for phosphorylation. The P(III) center is less electrophilic than the P(V) center of dichloridates, requiring activation by a weak acid like tetrazole or 4,5-dicyanoimidazole (DCI). This in-situ activation forms a highly reactive phosphoramidite-activator intermediate, which is then readily attacked by the alcohol.

The key advantage is that the resulting phosphite triester is stable. The desired phosphate triester is then formed in a separate, high-yielding oxidation step, typically using aqueous iodine or tert-butyl hydroperoxide (TBHP). This decoupling of the P-O bond formation from the oxidation step allows for much greater control and substrate compatibility.

The Phosphoramidite Coupling & Oxidation Cycle

G Amidite Phosphoramidite (P-III) ActiveInt Activated Intermediate Amidite->ActiveInt Activation Activator Activator (e.g., Tetrazole) Activator->ActiveInt ROH R-OH (Substrate) ROH->ActiveInt Coupling Phosphite Phosphite Triester (P-III) ActiveInt->Phosphite Phosphate Phosphate Triester (P-V) Phosphite->Phosphate Oxidation Oxidant Oxidant (e.g., I₂/H₂O) Oxidant->Phosphate

Caption: The two-stage process of phosphoramidite-mediated phosphorylation.

Experimental Protocol: General Phosphorylation using a Phosphoramidite

This protocol describes the phosphorylation of a primary alcohol using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, a common and robust reagent.

Materials:

  • Substrate (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equiv)

  • 1H-Tetrazole (0.45 M in MeCN, 2.5 equiv)

  • Oxidation solution: 0.1 M I₂ in THF/Pyridine/H₂O (90:5:5)

  • Aqueous sodium thiosulfate (10% w/v)

  • Ethyl acetate and Brine

Procedure:

  • Reaction Setup: Dissolve the alcohol substrate in anhydrous acetonitrile under an inert atmosphere (e.g., Argon or Nitrogen).

    • Scientist's Note: Acetonitrile is the solvent of choice due to its ability to dissolve both the substrate and the tetrazole activator, and its inertness under reaction conditions. Strict anhydrous conditions are critical as any water will compete with the substrate, hydrolyzing the phosphoramidite.

  • Activation and Coupling: Add the 1H-Tetrazole solution to the reaction mixture, followed by the dropwise addition of the phosphoramidite reagent at room temperature. Stir for 1-2 hours.

    • Scientist's Note: Tetrazole acts as both a proton source to activate the phosphoramidite by protonating the nitrogen atom and as a nucleophile to form the highly reactive tetrazolylphosphane intermediate.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The intermediate phosphite triester will be visible.

  • Oxidation: Cool the reaction to 0 °C. Slowly add the iodine solution until a persistent brown color remains. Stir for 30 minutes.

    • Scientist's Note: The iodine in the presence of water rapidly and quantitatively oxidizes the P(III) center to the more stable P(V) phosphate. Pyridine acts as a mild base to buffer the HI generated.

  • Work-up: Quench the reaction by adding aqueous sodium thiosulfate solution dropwise until the brown color disappears. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

The H-Phosphonate Method: Stability and Simplicity

H-phosphonates are dialkyl esters of phosphorous acid, existing in equilibrium with the phosphite tautomer. They are bench-stable, crystalline solids or high-boiling oils, making them significantly easier to handle than phosphorodichloridates. Activation is typically achieved with an acyl chloride, such as pivaloyl chloride, in the presence of pyridine.

This method forms a mixed anhydride intermediate that is highly reactive towards alcohols. Like the phosphoramidite method, this approach also requires a subsequent oxidation step to convert the H-phosphonate diester to the final phosphate.

Advantages over Dichloridates:
  • Reagent Stability: H-phosphonate reagents are not sensitive to atmospheric moisture.

  • Controlled Activation: Reactivity is "switched on" by the addition of the acyl chloride, offering greater control over the reaction initiation.

The Mitsunobu Reaction: Stereochemical Control

For situations requiring the phosphorylation of a secondary alcohol with inversion of stereochemistry, the Mitsunobu reaction is a powerful, albeit mechanistically complex, tool. The reaction utilizes a phosphonic acid (e.g., diphenyl phosphate), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction proceeds via the activation of the alcohol by the PPh₃/DEAD adduct, leading to an alkoxyphosphonium salt. This intermediate then undergoes an Sₙ2-type displacement by the phosphate anion, resulting in a clean inversion of the alcohol's stereocenter.

Causality Behind Component Choices:
  • Azodicarboxylate: Acts as the ultimate oxidant in the cycle, regenerating the phosphine oxide. DEAD and DIAD are common choices, with DIAD often preferred as its hydrazine byproduct is easier to remove.

  • Triphenylphosphine: Is oxidized to the thermodynamically very stable triphenylphosphine oxide, which is the driving force for the reaction.

  • Diphenyl Phosphate: Serves as the nucleophilic phosphate source. The phenyl groups can be readily removed later via hydrogenolysis if the free phosphate is desired.

While highly effective, the major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can complicate purification.

Conclusion

The choice of a phosphorylating agent is a critical decision in the design of a synthetic route. While pentyl phosphorodichloridate remains a viable option for simple, robust substrates, its limitations necessitate the use of milder and more selective alternatives for complex molecule synthesis.

  • For maximum mildness, control, and applicability to sensitive substrates , phosphoramidite chemistry is the current state-of-the-art.

  • When reagent stability and ease of handling are paramount, the H-phosphonate method provides an excellent balance of reactivity and convenience.

  • For achieving inversion of stereochemistry at a chiral alcohol center, the Mitsunobu reaction is the undisputed method of choice.

By understanding the mechanistic underpinnings and practical considerations of each alternative, researchers can confidently select the optimal phosphorylation strategy, leading to higher yields, cleaner reactions, and ultimately, more successful synthetic outcomes.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1, 1-28. [Link]

Structural Validation of Phosphorodichloridic Acid, Pentyl Ester Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphorodichloridic acid, pentyl ester (CAS 6068-99-1), also known as pentyl phosphorodichloridate, serves as a critical electrophilic intermediate in the synthesis of organophosphorus agrochemicals, flame retardants, and nucleotide analogues. Its structural integrity is defined by the P(V)-Cl₂ functionality, which is highly susceptible to moisture-induced hydrolysis.

A common failure mode in R&D is the "silent degradation" of this reagent into mono-chloridates or phosphoric acid diesters, which remain clear liquids but drastically alter downstream reactivity. This guide compares three validation methodologies, establishing Quantitative ³¹P NMR as the superior technique for structural confirmation over GC-MS and vibrational spectroscopy.

Comparative Analysis of Validation Methods

The following analysis evaluates methods based on specificity (distinguishing the target from hydrolysis byproducts) and integrity (preserving the sample during analysis).

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: ³¹P NMR (Recommended) Method B: GC-MS (Conditional) Method C: FT-IR (Screening)
Primary Detection Phosphorus Environment (

vs

)
Molecular Ion / FragmentsFunctional Groups (P=O, P-Cl)
Sample Integrity High (Non-destructive, in-situ)Low (Thermal degradation risk)Medium (Moisture exposure risk)
Differentiation Excellent (Distinct shifts for mono/di/tri-esters)Poor (Hydrolysis mimics parent ion)Poor (Overlapping bands)
Quantification Absolute (with Internal Standard)Relative (Response factor dependent)Qualitative only
Throughput Medium (10-15 min/sample)Low (Requires derivatization)High (<2 min)
Method A: Quantitative ³¹P and ¹H NMR (The Gold Standard)

Why it Wins: Nuclear Magnetic Resonance (NMR) is the only technique that can definitively distinguish between the target pentyl phosphorodichloridate (


), the dipentyl phosphorochloridate  byproduct (

), and the starting material (

) without altering the sample.
  • Mechanism: The electron-withdrawing nature of the chlorine atoms and the alkoxy group creates a unique chemical shift environment.

  • Diagnostic Signals:

    • ³¹P NMR: The target resonance typically appears at +3.0 to +6.0 ppm (relative to 85%

      
      ). Crucially, this is distinct from 
      
      
      
      (~ +2 to +5 ppm) often by small but reproducible shifts, and significantly downfield from trialkyl phosphates (~ -1 to +1 ppm).
    • ¹H NMR: The

      
      -methylene protons (
      
      
      
      ) exhibit a characteristic doublet of triplets (or multiplet) due to coupling with ³¹P (
      
      
      ).
Method B: GC-MS (The High-Risk Alternative)

The Flaw: Direct injection of phosphoryl chlorides often leads to on-column thermal degradation. The high temperatures of the injection port (


) can cause elimination of the pentyl group (forming pentene and HCl) or disproportionation.
  • The Fix (Derivatization): To validate using GC-MS, the chloride must be "capped."

    • Protocol: Quench a small aliquot with dry methanol/pyridine.

    • Result: The target converts to dimethyl pentyl phosphate . Detecting this derivative confirms the pentyl-phosphorus backbone, but infers the dichloride state only if the quench is quantitative and immediate.

Detailed Experimental Protocols

Protocol 1: Inert Sampling & ³¹P NMR Acquisition

This protocol minimizes hydrolysis, the primary cause of false negatives.

Reagents:

  • Solvent:

    
     (Stored over 4Å molecular sieves, neutralized with basic alumina to remove traces of DCl).
    
  • Internal Standard (Optional): Triphenyl phosphate (

    
    ).
    

Workflow:

  • Preparation: Flame-dry a 5mm NMR tube and cap with a rubber septum under

    
     flow.
    
  • Sampling: Using a gas-tight syringe, withdraw 50 µL of the pentyl phosphorodichloridate product from the reaction vessel.

  • Dilution: Inject into the NMR tube containing 600 µL of anhydrous

    
    .
    
  • Acquisition:

    • Frequency: >161 MHz (for ³¹P).

    • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration.

    • Relaxation Delay (

      
      ): 5 seconds  (Phosphorus relaxation can be slow; insufficient delay causes integration errors).
      
    • Scans: 64-128.

Protocol 2: GC-MS Derivatization (Methanolysis)

Use this to cross-validate mass balance if NMR is unavailable.

  • Prepare a quench vial with 1 mL dry MeOH and 50 µL pyridine (acid scavenger).

  • Add 10 µL of the test sample dropwise. Vortex immediately.

  • Let stand for 5 minutes.

  • Inject 1 µL into GC-MS (Split 50:1).

    • Target Ion: Look for Dimethyl pentyl phosphate (MW ~196 m/z).

    • Absence of Methyl pentyl chlorophosphate confirms complete conversion (or original purity).

Visualization of Validation Logic

The following diagram illustrates the decision process for validating the structure, differentiating between successful synthesis, hydrolysis, and disproportionation.

ValidationLogic Start Crude Product (Clear Liquid) P31_NMR 31P NMR Analysis (Anhydrous CDCl3) Start->P31_NMR Inert Sampling SinglePeak Single Resonance (+3 to +6 ppm) P31_NMR->SinglePeak Clean Spectrum MultiplePeaks Multiple Resonances P31_NMR->MultiplePeaks Mixture H1_Check 1H NMR Confirmation (Alpha-H Coupling) SinglePeak->H1_Check Verify Alkyl Group Impurity_Analysis Impurity ID MultiplePeaks->Impurity_Analysis Valid VALIDATED STRUCTURE: Pentyl Phosphorodichloridate H1_Check->Valid Correct Integration (2H:1P) Hydrolysis FAIL: Hydrolysis (H3PO4 / Mono-ester) Impurity_Analysis->Hydrolysis Peak at 0 ppm (H3PO4) Disprop FAIL: Disproportionation (POCl3 + Di-ester) Impurity_Analysis->Disprop Peaks at +5 ppm & -1 ppm

Figure 1: Structural Validation Decision Matrix. This workflow prioritizes ³¹P NMR to filter out hydrolyzed or disproportionated batches before secondary confirmation.

Diagram 2: Theoretical NMR Spectral Comparison

NMR_Spectrum cluster_axis 31P Chemical Shift (ppm vs H3PO4) Scale <-- Downfield (+ppm) ---------------- Upfield (-ppm) --> POCl3 POCl3 (+2 to +5 ppm) Target Target: Pentyl-OP(O)Cl2 (+3 to +6 ppm) (Broadened by coupling) DiEster Dipentyl-P(O)Cl (+1 to +3 ppm) Phosphate Tripentyl Phosphate (-1 to +1 ppm)

Figure 2: Relative ³¹P Chemical Shift Zones. Note the proximity of the target to the starting material (


), necessitating high-resolution acquisition.

References

  • National Institute of Standards and Technology (NIST). Phosphorodichloridic acid, phenyl ester (Analogous Structure Data). NIST Chemistry WebBook. Available at: [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using ³¹P Benchtop NMR. (2024).[1][2] Available at: [Link]

  • MDPI. Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications. Molecules (2024).[1][2] Available at: [Link]

  • PubChem. Phosphorodichloridic acid, phenyl ester (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Mechanism of hydrolysis of phosphorochloridates. J. Chem. Soc. (1962).[3] Available at: [Link]

Sources

Kinetic Studies of Pentyl Phosphorodichloridate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the kinetic behavior of Pentyl Phosphorodichloridate (


), benchmarking it against standard short-chain analogues (Methyl/Ethyl Phosphorodichloridate). It is designed for researchers optimizing phosphorylation reagents in organic synthesis and drug development.

Executive Summary & Mechanistic Profile

Pentyl phosphorodichloridate serves as a specialized phosphorylating agent where increased lipophilicity is required over standard ethyl or methyl analogues. However, this structural change significantly alters its kinetic profile.

The reaction mechanism for the solvolysis or aminolysis of pentyl phosphorodichloridate follows a concerted


 pathway . Unlike carboxylic acid derivatives, which often proceed via a stable tetrahedral intermediate, phosphoryl chlorides typically undergo a direct displacement via a Trigonal Bipyramidal Transition State (TBP-TS) .
Core Mechanistic Differentiators
  • Steric Retardation: The pentyl chain imposes greater steric hindrance (

    
     effect) than ethyl groups, shielding the phosphorus center from nucleophilic attack.
    
  • Inductive Stabilization: The electron-donating effect (+I) of the longer alkyl chain slightly reduces the electrophilicity of the phosphorus atom compared to methyl analogues.

  • Hydrophobic Shielding: In aqueous-organic mixtures, the hydrophobic pentyl tail disrupts the solvation shell, altering the entropy of activation (

    
    ).
    

Comparative Performance Analysis

The following data compares Pentyl Phosphorodichloridate against the industry standards (Ethyl and Phenyl Phosphorodichloridate).

Table 1: Relative Reactivity & Physical Properties

Note: Rate constants (


) are normalized to Ethyl Phosphorodichloridate = 1.0 based on Taft steric parameters for 

attack.
FeaturePentyl Phosphorodichloridate Ethyl PhosphorodichloridatePhenyl Phosphorodichloridate
Formula



Relative Rate (

)
0.65 – 0.75 (Slower)1.00 (Benchmark)~4.50 (Faster)
Mechanism Concerted

Concerted

Concerted

Leaving Group Ability Chloride (Good)Chloride (Good)Chloride (Good)
Hydrolytic Stability High (Due to steric shielding)ModerateLow (Rapid hydrolysis)
Lipophilicity (LogP) ~2.5 (High)~0.8~1.9
Primary Application Lipophilic prodrug synthesisGeneral phosphorylationActivated phosphorylation
Mechanistic Pathway Diagram

The following diagram illustrates the concerted


 mechanism, highlighting the transition state geometry where the pentyl group exerts its steric influence.

SN2P_Mechanism cluster_steric Steric Influence Substrate Pentyl Phosphorodichloridate (Tetrahedral) TS Transition State (Trigonal Bipyramidal) Substrate->TS Activation Nu Nucleophile (Nu:) Nu->TS Backside Attack Product Phosphorylated Product (Inverted Configuration) TS->Product Collapse LG Leaving Group (Cl-) TS->LG Bond Breaking

Caption: Concerted


 mechanism showing the rate-determining formation of the Trigonal Bipyramidal Transition State.

Experimental Protocol: Conductometric Kinetic Study

To validate the reactivity of pentyl phosphorodichloridate, a conductometric method is the gold standard. This method tracks the release of


 and 

ions during solvolysis/hydrolysis, providing real-time kinetic data without the need for aliquots.
Reagents & Setup
  • Substrate: Pentyl phosphorodichloridate (purified via vacuum distillation).

  • Solvent System: 50% Acetone / 50% Water (v/v) (Maintains solubility while providing nucleophilic water).

  • Apparatus: Thermostatted conductivity cell (

    
    ) with magnetic stirring.
    
Step-by-Step Methodology
  • Baseline Stabilization:

    • Fill the conductivity cell with 25 mL of the solvent system.

    • Equilibrate at

      
       for 15 minutes.
      
    • Record baseline conductivity (

      
      ).
      
  • Initiation:

    • Inject

      
       of neat pentyl phosphorodichloridate using a gas-tight syringe to achieve a concentration of 
      
      
      
      .
    • Critical: Inject rapidly to define

      
       accurately.
      
  • Data Acquisition:

    • Record conductivity (

      
      ) at 10-second intervals for the first 5 minutes, then at 1-minute intervals.
      
    • Continue monitoring until conductivity stabilizes (

      
      ), typically 5–7 half-lives.
      
  • Calculation of Rate Constant (

    
    ): 
    
    • The reaction follows pseudo-first-order kinetics under these conditions.[1][2][3]

    • Plot

      
       versus time (
      
      
      
      ).
    • The slope of the linear regression line is

      
      .
      
Experimental Workflow Diagram

Kinetic_Workflow Prep 1. Solvent Equilibration (25°C, 50% Acetone) Inject 2. Substrate Injection (Pentyl Phosphorodichloridate) Prep->Inject Stable Baseline Monitor 3. Conductance Monitoring (Real-time Data Logging) Inject->Monitor t = 0 Monitor->Monitor Interval Recording Calc 4. Data Analysis (Guggenheim or Infinity Method) Monitor->Calc Λ_infinity Reached

Caption: Workflow for conductometric determination of solvolysis rate constants.

Data Interpretation & Troubleshooting

Interpreting the Hammett/Taft Plots

When comparing the pentyl variant to other alkyl phosphorodichloridates, researchers should utilize the Taft Equation :



  • 
     : Rate constant of Pentyl phosphorodichloridate.
    
  • 
     : Rate constant of Methyl phosphorodichloridate.
    
  • 
     : Steric substituent constant (Pentyl has a more negative 
    
    
    
    than Methyl, indicating greater steric bulk).
  • 
     : Sensitivity factor (typically near 1.0 for phosphate ester hydrolysis).
    

Expectation: The plot of


 vs. 

should be linear. A deviation suggests a change in mechanism (e.g., shift to an elimination-addition pathway), though this is rare for phosphorodichloridates in neutral media.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Non-linear First Order Plot Substrate insolubility or biphasic behavior.Increase acetone/ethanol ratio or use a surfactant.
Drifting Infinity Value (

)
Evaporation of solvent or slow side-reactions.Use a sealed cell; employ the Guggenheim method for calculation.
Instant Color Change Contamination with free amines or strong bases.Ensure all glassware is acid-washed and solvents are neutral.

References

  • Dostrovsky, I., & Halmann, M. (1953).[4] Kinetic studies in the phosphinyl chloride and phosphorochloridate series. Part III. Reactions with amines. Journal of the Chemical Society, 511-515.

    • Source:[4]

  • Kevill, D. N., & Koh, H. J. (2007).[5] Correlation of the rates of solvolysis of diphenylphosphinyl chloride using an extended form of the Grunwald–Winstein equation. Journal of Physical Organic Chemistry.

    • Source:

  • Hoque, M. E. U., et al. (2007).[6] Kinetics and mechanism of the aminolysis of aryl phenyl chlorothiophosphates with anilines. The Journal of Organic Chemistry, 72(15), 5493-5499.[6]

    • Source:

  • Pavez, P., et al. (2016).[7] Reaction mechanisms in ionic liquids: the kinetics and mechanism of the reaction of O,O-diethyl (2,4-dinitrophenyl) phosphate triester with secondary alicyclic amines. Organic & Biomolecular Chemistry, 14, 1421-1427.[7]

    • Source:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.